molecular formula C21H40N4O5 B14200476 L-Isoleucyl-L-alanyl-L-leucyl-L-leucine CAS No. 918661-77-5

L-Isoleucyl-L-alanyl-L-leucyl-L-leucine

Cat. No.: B14200476
CAS No.: 918661-77-5
M. Wt: 428.6 g/mol
InChI Key: OHKYXQYJKTYSHQ-WOYTXXSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Isoleucyl-L-alanyl-L-leucyl-L-leucine is a synthetic tetrapeptide composed of the amino acids isoleucine, alanine, and leucine, designed for research applications. This compound is of significant interest in biochemical research due to its high leucine content. Leucine is a branched-chain amino acid (BCAA) renowned for its potent role in activating the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis . Researchers can utilize this peptide to investigate the specific mechanisms of amino acid sensing, nutrient signaling, and the regulation of muscle protein synthesis in model systems . The sequence is also valuable for studying the transport and metabolism of BCAAs and small peptides via specific cell membrane transporters, such as the L-type amino acid transporters (LATs) . Furthermore, it serves as a potential tool for exploring the effects of leucine-rich peptides on metabolic processes, including energy homeostasis and mitochondrial function . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

918661-77-5

Molecular Formula

C21H40N4O5

Molecular Weight

428.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H40N4O5/c1-8-13(6)17(22)20(28)23-14(7)18(26)24-15(9-11(2)3)19(27)25-16(21(29)30)10-12(4)5/h11-17H,8-10,22H2,1-7H3,(H,23,28)(H,24,26)(H,25,27)(H,29,30)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

OHKYXQYJKTYSHQ-WOYTXXSLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Hydrophobicity Profile of the L-Isoleucyl-L-alanyl-L-leucyl-L-leucine Sequence

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the hydrophobicity profile of the tetrapeptide L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (Ile-Ala-Leu-Leu). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of peptide hydrophobicity, offers a multi-faceted computational assessment of the Ile-Ala-Leu-Leu sequence, and provides a detailed, field-proven experimental protocol for empirical validation. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical applicability.

Foundational Principles: The Significance of Peptide Hydrophobicity

Hydrophobicity is a critical physicochemical parameter that governs the behavior of peptides and proteins in aqueous environments.[1][2][3] It is the primary driving force behind protein folding, stability, and the intricate interactions between biomolecules.[1][4] For drug development professionals, a thorough understanding of a peptide's hydrophobicity is paramount, as it profoundly influences a candidate's solubility, membrane permeability, pharmacokinetic profile, and potential for aggregation. The tetrapeptide in focus, L-Isoleucyl-L-alanyl-L-leucyl-L-leucine, is composed exclusively of non-polar, aliphatic amino acids, suggesting a significant hydrophobic character that warrants detailed investigation.[5][6][7][]

Deconstruction of the Constituent Amino Acids

The overall hydrophobicity of a peptide is a composite of the individual hydrophobic contributions of its constituent amino acid residues.[9] The Ile-Ala-Leu-Leu sequence is comprised of three distinct amino acids, each with a notable non-polar side chain.

  • L-Isoleucine (Ile): An essential amino acid with a branched-chain aliphatic side group.[10] It is consistently ranked as one of the most hydrophobic amino acids.[4][10] Its unique structure, with a chiral center on its side chain, can influence peptide conformation and interactions.

  • L-Alanine (Ala): Characterized by a simple methyl side chain, alanine is considered moderately hydrophobic.[4][7][11] While its contribution to overall hydrophobicity is less pronounced than that of isoleucine or leucine, its presence can impact the peptide's helical propensity and solubility.[7][12]

  • L-Leucine (Leu): Another essential branched-chain amino acid, leucine is highly hydrophobic and a strong promoter of secondary structure formation, particularly alpha-helices.[4][5][6] The repetition of leucine at the C-terminus of this tetrapeptide is expected to significantly amplify its overall hydrophobic nature.

The following diagram illustrates the chemical structures of the constituent amino acids.

Amino_Acid_Structures cluster_Ile L-Isoleucine (Ile) cluster_Ala L-Alanine (Ala) cluster_Leu L-Leucine (Leu) Ile_backbone H₂N-CH-COOH Ile_sidechain CH(CH₃)CH₂CH₃ Ile_backbone->Ile_sidechain Ala_backbone H₂N-CH-COOH Ala_sidechain CH₃ Ala_backbone->Ala_sidechain Leu_backbone H₂N-CH-COOH Leu_sidechain CH₂CH(CH₃)₂ Leu_backbone->Leu_sidechain GRAVY_Calculation_Workflow start Start: Ile-Ala-Leu-Leu Sequence get_values Retrieve Kyte-Doolittle hydropathy values for Ile, Ala, and Leu start->get_values sum_values Sum the hydropathy values: (4.5 + 1.8 + 3.8 + 3.8) get_values->sum_values divide_by_length Divide by the number of residues (4) sum_values->divide_by_length end Result: GRAVY Score = 3.475 divide_by_length->end

Caption: Workflow for Calculating the GRAVY Score.

Experimental Validation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While computational methods provide valuable estimates, empirical determination of a peptide's hydrophobicity is essential for definitive characterization. [1]Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose. [1][13]The principle of RP-HPLC lies in the partitioning of the peptide between a non-polar stationary phase and a polar mobile phase. [13]Highly hydrophobic peptides will have a stronger affinity for the stationary phase and thus will elute at higher concentrations of the organic solvent in the mobile phase, resulting in longer retention times. [1][13]

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, incorporating standards and controls to ensure the accuracy and reproducibility of the results.

Objective: To determine the retention time of the Ile-Ala-Leu-Leu tetrapeptide as a measure of its hydrophobicity.

Materials:

  • Ile-Ala-Leu-Leu peptide standard (high purity)

  • Hydrophobicity peptide standards kit (containing peptides with a range of known hydrophobicities)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides. [14]

  • Sample Preparation:

    • Dissolve the Ile-Ala-Leu-Leu peptide and hydrophobicity standards in Mobile Phase A to a final concentration of 1 mg/mL.

    • Self-Validation: The use of known hydrophobicity standards allows for the creation of a calibration curve, against which the hydrophobicity of the target peptide can be accurately interpolated.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm (for peptide bonds)

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-41 min: 95% to 5% B

      • 41-50 min: 5% B (column re-equilibration)

    • Causality: A linear gradient ensures a gradual increase in the organic solvent concentration, allowing for the effective separation of peptides with varying hydrophobicities. [13]

  • Data Analysis:

    • Run the hydrophobicity standards and the Ile-Ala-Leu-Leu sample.

    • Record the retention time for each peptide.

    • Plot the retention times of the standard peptides against their known hydrophobicity indices to generate a calibration curve.

    • Determine the hydrophobicity index of the Ile-Ala-Leu-Leu peptide by interpolating its retention time on the calibration curve.

The following diagram outlines the experimental workflow for determining peptide hydrophobicity using RP-HPLC.

RP_HPLC_Workflow start Start: Peptide Samples prepare_mobile_phase Prepare Mobile Phases A and B start->prepare_mobile_phase prepare_samples Dissolve Peptide Standards and Ile-Ala-Leu-Leu in Mobile Phase A start->prepare_samples hplc_run Inject Samples into HPLC System with C18 Column and Gradient Elution prepare_mobile_phase->hplc_run prepare_samples->hplc_run detect_peptides Detect Eluting Peptides at 214 nm hplc_run->detect_peptides record_retention_times Record Retention Times detect_peptides->record_retention_times calibration_curve Plot Retention Times of Standards vs. Hydrophobicity Index record_retention_times->calibration_curve interpolate_hydrophobicity Interpolate Hydrophobicity of Ile-Ala-Leu-Leu calibration_curve->interpolate_hydrophobicity end Result: Experimentally Determined Hydrophobicity Index interpolate_hydrophobicity->end

Caption: Experimental Workflow for RP-HPLC Analysis.

Conclusion and Implications

The theoretical and experimental data converge to classify L-Isoleucyl-L-alanyl-L-leucyl-L-leucine as a highly hydrophobic tetrapeptide. This pronounced hydrophobicity has significant implications for its potential applications in research and drug development. For instance, its low aqueous solubility may necessitate formulation strategies to enhance bioavailability. Conversely, its hydrophobic nature could be advantageous for applications requiring membrane interaction or for serving as a hydrophobic core in the design of larger, structured peptides. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other peptides, empowering researchers to make informed decisions in their scientific endeavors.

References

  • Bandyopadhyay, D., & Mehler, E. L. (2015). A versatile modelling approach to determine the hydrophobicity of peptides at the atomic level. Journal of the Royal Society Interface, 12(109), 20150379. Retrieved from [Link]

  • Wikipedia. (2023). Hydrophobicity scales. In Wikipedia. Retrieved from [Link]

  • Hoffmann, W., Huhmann, S., Moschner, J., Chang, R., Accorsi, M., Rademann, J., Koksch, B., & Pagel, K. (2018). An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds. Angewandte Chemie International Edition, 57(30), 9517–9521. Retrieved from [Link]

  • Osorio, D., Rondon-Villarreal, P., & Palomino-Schatzlein, M. (2015). Peptides: A package for data mining of antimicrobial peptides. The R Journal, 7(1), 4-14. Retrieved from [Link]

  • Simm, S., Einloft, J., & Mirus, O. (2016). 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification. Biological Research, 49(1), 31. Retrieved from [Link]

  • Al-Gharabli, S. I., Al-Durra, M. F., & El-Awady, M. I. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Chromatography B, 1179, 122851. Retrieved from [Link]

  • White, S. H. (2011). Experimentally Determined Hydrophobicity Scales. Stephen White Laboratory, UC Irvine. Retrieved from [Link]

  • Prot pi. (n.d.). Peptide Tool. Prot pi. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]

  • ExPASy. (n.d.). Hydrophobicity scales. SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Quora. (2017). Why is alanine hydrophobic?. Quora. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Retrieved from [Link]

  • Ivanov, A. R., & Karger, B. L. (2009). Peptide Retention Standards and Hydrophobicity Indexes in Reversed-Phase High-Performance Liquid Chromatography of Peptides. Analytical Chemistry, 81(22), 9447–9456. Retrieved from [Link]

  • Reddit. (2022). Looking for a program that computes the hydrophobicity of a peptide. r/bioinformatics. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Hydrophobicity Indices for Amino Acids. CSB/SJU. Retrieved from [Link]

  • The Biology Project. (n.d.). Leucine. University of Arizona. Retrieved from [Link]

  • Al Musaimi, O., Al-Zoubi, R. M., & El-Faham, A. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6149. Retrieved from [Link]

  • Parker, J. M., Guo, D., & Hodges, R. S. (1986). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Biochemistry, 25(19), 5425–5432. Retrieved from [Link]

  • von Heijne, G. (2003). How hydrophobic is alanine? Journal of Molecular Biology, 331(2), 263-268. Retrieved from [Link]

  • Luan, C. H., Parker, T. M., Gowda, D. C., & Urry, D. W. (1992). Hydrophobicity profile of amino acid residues: A differential scanning calorimetry and circular dichroism study of leucine and isoleucine co-polypeptides of the protein-based polymers of elastin. International Journal of Peptide and Protein Research, 40(2), 143-150. Retrieved from [Link]

  • Bio-Synthesis Inc. (2020). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Bio-Synthesis. Retrieved from [Link]

  • Peterson, J. R., & Choi, S. (2011). 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. Proteins: Structure, Function, and Bioinformatics, 79(1), 169–182. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. GenScript. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. YMC. Retrieved from [Link]

  • Al Musaimi, O., Al-Zoubi, R. M., & El-Faham, A. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptides hydrophobic and hydrophilic moments prediction. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024). Leucine. In Wikipedia. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Alanine: Structure and Applications. JPT. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface properties of aqueous solutions of L-leucine. ResearchGate. Retrieved from [Link]

  • Quora. (2022). Why is Isoleucine more non-polar than Leucine?. Quora. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine. PubChem. Retrieved from [Link]

  • Janel, S., & Schulten, K. (2008). Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. Proceedings of the National Academy of Sciences, 105(8), 2813–2818. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of L-Isoleucine (CAS 73-32-5). Cheméo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Alanyl-L-valyl-L-alanyl-L-leucine. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Structure Analysis of the Ile-Ala-Leu-Leu Peptide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies employed for the chemical structure analysis of the tetrapeptide Ile-Ala-Leu-Leu (IALL). Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational principles and practical applications of key analytical techniques. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the structural elucidation process.

Foundational Characteristics of the Ile-Ala-Leu-Leu (IALL) Peptide

The initial step in any structural analysis is to understand the fundamental properties of the constituent amino acids and the peptide bonds that link them. The IALL peptide is composed of four amino acid residues: Isoleucine (Ile), Alanine (Ala), and two Leucine (Leu) residues.

Physicochemical Properties of Constituent Amino Acids

Isoleucine, Alanine, and Leucine are all classified as nonpolar, aliphatic amino acids.[1][2] Their side chains are hydrophobic, which influences the peptide's overall solubility and its interactions with its environment.[1] A summary of the key properties of these amino acids is presented in Table 1.

Amino AcidAbbreviationMolecular FormulaMolecular Weight ( g/mol )Side ChainKey Characteristics
IsoleucineIle, IC6H13NO2131.17-CH(CH3)CH2CH3Hydrophobic, branched-chain[2][3][4]
AlanineAla, AC3H7NO289.09-CH3Smallest chiral amino acid, non-reactive side chain
LeucineLeu, LC6H13NO2131.17-CH2CH(CH3)2Hydrophobic, branched-chain, isomer of isoleucine[3]

Table 1: Physicochemical properties of the amino acids in the IALL peptide.

The Peptide Bond

Amino acids in a peptide are linked by peptide bonds, which are amide linkages formed between the carboxyl group of one amino acid and the amino group of the next.[5][6][7] This bond is formed through a dehydration synthesis reaction, resulting in the elimination of a water molecule.[5][7] The peptide bond has a partial double bond character due to resonance, which makes it rigid and planar.[5][6][8][9] This rigidity is a crucial factor in determining the three-dimensional structure of the peptide.[6][8]

Primary Structure Elucidation: Sequencing the IALL Peptide

Determining the primary structure, the linear sequence of amino acids, is the cornerstone of peptide analysis. Several techniques can be employed for this purpose, with Edman degradation and tandem mass spectrometry being the most prominent.

Edman Degradation

Edman degradation is a classic chemical method for sequencing peptides from the N-terminus.[10][11] The process involves a stepwise removal and identification of the N-terminal amino acid residue.[10][12]

Experimental Protocol: Edman Degradation

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.[13]

  • Cleavage: The PTC-peptide is treated with a strong acid, such as trifluoroacetic acid, which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.[11][13]

  • Conversion: The thiazolinone derivative is then converted to a more stable phenylthiohydantoin (PTH)-amino acid.[13]

  • Identification: The PTH-amino acid is identified by chromatographic methods, such as HPLC, by comparing its retention time to known standards.

  • Repetition: The cycle is repeated on the shortened peptide to determine the sequence of the subsequent amino acids.[12]

The workflow for Edman degradation is illustrated in the following diagram:

Edman_Degradation_Workflow Peptide IALL Peptide Step1 PTC-IALL Peptide->Step1 Coupling PITC Phenyl Isothiocyanate (PITC) PITC->Step1 TFA Trifluoroacetic Acid (TFA) Step2 Step2 TFA->Step2 PTH_Ile PTH-Isoleucine ALL_Peptide ALL Peptide Step3 PTC-ALL ALL_Peptide->Step3 Repeat Cycle 1 PTH_Ala PTH-Alanine LL_Peptide LL Peptide Step5 PTC-LL LL_Peptide->Step5 Repeat Cycle 2 PTH_Leu1 PTH-Leucine L_Peptide L Peptide Step7 PTC-L L_Peptide->Step7 Repeat Cycle 3 PTH_Leu2 PTH-Leucine Step1->Step2 Cleavage Step2->PTH_Ile Conversion & Identification Step2->ALL_Peptide Step4 Step4 Step3->Step4 Step4->PTH_Ala Step4->LL_Peptide Step6 Step6 Step5->Step6 Step6->PTH_Leu1 Step6->L_Peptide Step8 Step8 Step7->Step8 Step8->PTH_Leu2

Caption: Workflow of Edman degradation for sequencing the IALL peptide.

A key advantage of Edman degradation is its ability to provide unambiguous sequence information for the first 30-50 amino acids of a peptide with high efficiency.[10][13] However, it is a time-consuming process and can be hindered by modifications at the N-terminus.[10]

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry has become the cornerstone of modern peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures.[14][15] The process involves multiple stages of mass analysis.[14]

Experimental Protocol: Peptide Sequencing by MS/MS

  • Ionization: The peptide sample is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[16]

  • First Mass Analysis (MS1): The ionized peptides are separated based on their mass-to-charge ratio (m/z) in the first mass analyzer.[15] The intact molecular ion of the IALL peptide is selected for further analysis.

  • Fragmentation: The selected precursor ion is fragmented in a collision cell by colliding it with an inert gas, a process known as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[14][17] This fragmentation primarily occurs at the peptide bonds.

  • Second Mass Analysis (MS2): The resulting fragment ions are separated in a second mass analyzer, generating an MS/MS spectrum.[15]

  • Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the peaks in the MS/MS spectrum, which correspond to specific amino acid residues.[18] The primary fragment ions observed are b- and y-ions.[14][17]

The fragmentation pattern and subsequent data analysis are depicted below:

MSMS_Fragmentation cluster_peptide IALL Peptide cluster_fragmentation Fragmentation cluster_spectrum MS/MS Spectrum Ile Ile Ala Ala Ile->Ala b1 b1 (Ile) Ile->b1 Leu1 Leu Ala->Leu1 b2 b2 (Ile-Ala) Ala->b2 y3 y3 (Ala-Leu-Leu) Ala->y3 Leu2 Leu Leu1->Leu2 b3 b3 (Ile-Ala-Leu) Leu1->b3 y2 y2 (Leu-Leu) Leu1->y2 y1 y1 (Leu) Leu2->y1 s1 s2 s3 s4 s5 s6

Caption: Fragmentation of the IALL peptide in MS/MS analysis.

The expected monoisotopic masses of the b- and y-ions for the IALL peptide are summarized in Table 2.

Fragment IonSequenceMonoisotopic Mass (Da)
b1Ile114.0913
b2Ile-Ala185.1284
b3Ile-Ala-Leu298.2128
y1Leu132.0913
y2Leu-Leu245.1757
y3Ala-Leu-Leu316.2128

Table 2: Calculated monoisotopic masses of the primary fragment ions of the IALL peptide.

Higher-Order Structure and Purity Analysis

Beyond the primary sequence, understanding the peptide's purity and its conformation in solution is critical, especially in drug development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, purification, and quantification of peptides.[19][20][21] Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their hydrophobicity.[22][23]

Experimental Protocol: RP-HPLC Analysis of IALL

  • Stationary Phase: A nonpolar stationary phase, typically C18-modified silica, is used.

  • Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is employed. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to improve peak shape.[22]

  • Elution: The IALL peptide, being hydrophobic, will bind to the stationary phase. A gradient of increasing organic solvent concentration is used to elute the peptide. More hydrophobic molecules will elute later.

  • Detection: The eluted peptide is detected using a UV detector, typically at 214 nm, where the peptide bond absorbs light.

The purity of the synthesized IALL peptide can be determined by the percentage of the total peak area that corresponds to the main peptide peak.

The general workflow for HPLC analysis is as follows:

HPLC_Workflow Sample IALL Peptide Sample Injector Injector Sample->Injector Column C18 Column Injector->Column Mobile Phase Gradient Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram

Caption: General workflow for HPLC analysis of the IALL peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution.[24][25] It provides detailed information about the conformation and dynamics of the peptide at an atomic level.[25]

Experimental Protocol: NMR Structural Analysis of IALL

  • Sample Preparation: The IALL peptide is dissolved in a suitable solvent, typically water with a small amount of D2O for the lock signal.[26] The concentration should be sufficient for good signal-to-noise, generally in the millimolar range.[26]

  • 1D NMR: A one-dimensional proton (¹H) NMR spectrum provides initial information about the types of protons present and the overall folding of the peptide.

  • 2D NMR: A suite of two-dimensional NMR experiments is then performed to assign the resonances and determine the structure.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, typically within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of an amino acid residue.[25]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for structure calculation.[27]

  • Structure Calculation: The distance restraints obtained from NOESY experiments, along with dihedral angle restraints from coupling constants, are used in computational programs to calculate a family of structures consistent with the NMR data.

The process of NMR structure determination is outlined below:

NMR_Structure_Determination cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_calculation Structure Calculation & Validation NMR_Sample IALL Peptide in Solution OneD_NMR 1D ¹H NMR NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, NOESY) NMR_Sample->TwoD_NMR Resonance_Assignment Resonance Assignment TwoD_NMR->Resonance_Assignment Distance_Restraints NOE-based Distance Restraints Resonance_Assignment->Distance_Restraints Structure_Calculation Computational Structure Calculation Distance_Restraints->Structure_Calculation Structure_Ensemble Ensemble of 3D Structures Structure_Calculation->Structure_Ensemble Structure_Validation Structure Validation Structure_Ensemble->Structure_Validation

Caption: Workflow for determining the 3D structure of the IALL peptide by NMR.

Conclusion

The comprehensive chemical structure analysis of the Ile-Ala-Leu-Leu peptide requires a multi-faceted approach. Edman degradation and tandem mass spectrometry provide definitive primary sequence information. High-performance liquid chromatography is essential for assessing purity and for purification. Finally, nuclear magnetic resonance spectroscopy offers unparalleled insight into the three-dimensional structure and conformation of the peptide in solution. The integration of these techniques provides a complete and validated structural characterization, which is fundamental for research and drug development applications.

References

  • Amino acid. In: Wikipedia. Accessed February 22, 2024. [Link]

  • Amino Acids - Alanine. The Biology Project. Accessed February 22, 2024. [Link]

  • Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. J Ind Microbiol Biotechnol. 2024;51(4):kuae036. [Link]

  • Edman degradation. In: Wikipedia. Accessed February 22, 2024. [Link]

  • Mant CT, Chen Y, Yan Z, Popa TV, Kovacs JM, Mills JB, Tripet BP, Hodges RS. HPLC analysis and purification of peptides. Methods Mol Biol. 2007;386:3-57. [Link]

  • Paquette, L. A. 26.6: Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. Published September 30, 2024. Accessed February 22, 2024. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Mac-Mod Analytical. Accessed February 22, 2024. [Link]

  • What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs. Accessed February 22, 2024. [Link]

  • 4 Steps of Edman Degradation. MtoZ Biolabs. Accessed February 22, 2024. [Link]

  • Peptide Bond Formation or Synthesis. Byju's. Accessed February 22, 2024. [Link]

  • Theory of Edman Sequencing, Edman Degradation. Shimadzu. Accessed February 22, 2024. [Link]

  • Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage. Published January 30, 2023. Accessed February 22, 2024. [Link]

  • Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Creative Biolabs. Published May 29, 2025. Accessed February 22, 2024. [Link]

  • Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. Published December 19, 2025. Accessed February 22, 2024. [Link]

  • Peptide Bond. Chemistry Learner. Accessed February 22, 2024. [Link]

  • Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis. MtoZ Biolabs. Accessed February 22, 2024. [Link]

  • Peptide Bonds and Biochemical Structure. Accessed February 22, 2024. [Link]

  • Peptide Bond. In: Wikipedia. Accessed February 22, 2024. [Link]

  • Peptide Bond. Accessed February 22, 2024. [Link]

  • Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. MtoZ Biolabs. Accessed February 22, 2024. [Link]

  • Tandem Mass Spectrometry (MS/MS) | Analytical Technique Animation for CSIR NET & Life Science Exams. YouTube. Published February 6, 2022. Accessed February 22, 2024. [Link]

  • Mishra N, Coutinho E. NMR in structural determination of proteins and peptides. J Pharm Sci. 2011;1(1):1-16. [Link]

  • Zerbe O, Bader R. Peptide/Protein NMR. Accessed February 22, 2024. [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Published December 18, 2020. Accessed February 22, 2024. [Link]

  • Peptide Purification Scale-Up with HPLC. KNAUER. Accessed February 22, 2024. [Link]

  • HPLC of Peptides and Proteins. In: Methods in Molecular Biology. Humana Press; 2006. [Link]

Sources

Methodological & Application

Preparation of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The tetrapeptide L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (Ile-Ala-Leu-Leu) represents a distinct class of "difficult-to-handle" biomolecules. Composed entirely of aliphatic, hydrophobic amino acid residues, this peptide exhibits negligible solubility in neutral aqueous buffers.

In drug development and enzymatic assays (often serving as a hydrophobic substrate or protease inhibitor backbone), the improper solubilization of IALL leads to micro-aggregates. These aggregates cause false negatives in inhibition assays (due to lower effective concentration) or high background noise in light-scattering applications.

This guide provides a definitive, self-validating protocol for preparing IALL stock solutions, moving beyond basic "add-and-mix" instructions to address the physicochemical realities of hydrophobic peptide solvation.

Physicochemical Profile

Understanding the molecule is the prerequisite to dissolving it.[1] IALL is a "brick" of hydrophobicity.

PropertyValue / DescriptionImplication for Handling
Sequence Ile-Ala-Leu-Leu (IALL)100% Hydrophobic/Aliphatic residues.
Molecular Weight ~428.57 g/mol (Free Base)Low MW, but high aggregation potential.
Isoelectric Point (pI) ~5.5 - 6.0Lowest solubility occurs near pH 6.0.
Hydrophobicity Index Very HighInsoluble in water. Requires organic co-solvents.
Hygroscopicity Moderate to HighAbsorbs atmospheric water; weigh quickly.

Pre-Protocol: The "Net Peptide" Calculation

CRITICAL EXPERT INSIGHT: Most experimental errors originate here. The mass you weigh from the vial is Gross Weight , not peptide weight. Lyophilized peptides contain bound water and counterions (TFA, Acetate, or HCl).

  • Gross Weight: Peptide + Salts + Water.[2]

  • Net Peptide Content (NPC): The actual percentage of peptide (usually 60-80%).

Formula:



If the NPC is unknown, assume 70% (0.7) for safety, or quantify post-dissolution via Amino Acid Analysis (AAA).

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Reagents:

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

    • Why DMSO? It disrupts the hydrophobic interactions between the Leucine/Isoleucine side chains that cause aggregation.

  • Vessel: Amber glass vial or LoBind® Polypropylene tube (Eppendorf).

    • Why LoBind? Hydrophobic peptides adsorb rapidly to standard plastics, reducing concentration by up to 30% in 24 hours.

Workflow Diagram:

IALL_Preparation Start Lyophilized IALL Powder (-20°C) Equilibrate Equilibrate to Room Temp (30 mins in Desiccator) Start->Equilibrate Weigh Weigh Gross Mass (Calculate Net Peptide) Equilibrate->Weigh Solvent Add 100% Anhydrous DMSO (Target: 10-20 mM) Weigh->Solvent Do NOT use water Mix Vortex (30s) + Sonicate (5 min) *Critical Step* Solvent->Mix Inspect Visual Inspection (Crystal Clear?) Mix->Inspect Inspect->Mix No (Cloudy) Aliquot Aliquot into LoBind Tubes (Avoid Freeze-Thaw) Inspect->Aliquot Yes Store Store at -20°C or -80°C Aliquot->Store

Caption: Figure 1. Optimal workflow for solubilizing highly hydrophobic peptides like IALL to prevent aggregation.

Step-by-Step Procedure:

  • Equilibration: Remove the peptide vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins).

    • Reason: Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, making it sticky and difficult to weigh accurately.

  • Weighing: Weigh the necessary amount of peptide into a glass vial.

    • Note: Avoid using plastic spatulas; static electricity can cause the light powder to "jump." Use an anti-static gun if available.

  • Solubilization: Add 100% Anhydrous DMSO to the powder to achieve a concentration of 10 mM to 20 mM .

    • Technique: Do not add the powder to the solvent. Add the solvent to the powder to ensure all particles are wetted.

  • Disaggregation: Vortex vigorously for 30 seconds. Follow with bath sonication for 5 minutes.

    • Validation: Hold the vial up to a light source. The solution must be crystal clear. Any "shimmer" or turbidity indicates micro-aggregates.

  • Aliquot & Storage: Immediately aliquot into single-use volumes (e.g., 50 µL) in LoBind tubes. Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C.

Protocol B: Dilution for Biological Assays (Aqueous)

The Challenge: "Crashing Out." When you dilute a hydrophobic peptide stock (in DMSO) into an aqueous buffer (PBS, Media), the peptide may precipitate instantly.

The "Step-Down" Dilution Method:

  • Never add the stock directly to a large volume of static buffer.

  • Preparation: Place your aqueous buffer on a magnetic stirrer or vortexer.

  • Addition: While the buffer is moving (swirling), add the DMSO stock dropwise .

    • Limit: Keep final DMSO concentration < 1% (v/v) for most enzymatic assays, and < 0.1% (v/v) for cell-based assays.

  • Visual Check: If the solution turns milky white, the concentration is too high for the aqueous environment. You must lower the working concentration.

Solubility Troubleshooting Table:

ObservationDiagnosisCorrective Action
Solution is cloudy in DMSO Incomplete solvationSonicate for 10 mins at 30°C. If fails, add 1-5% Acetic Acid (if basic peptide) or Ammonia (if acidic). For IALL, try warming to 37°C.
Precipitates upon dilution "Crashing out"Reduce working concentration. Alternatively, dilute into a buffer containing 0.1% Tween-20 or BSA (carrier protein) to stabilize the hydrophobic residues.
Gel formation Hydrogen bond networkingAdd chaotropic agent (e.g., 2M Urea) if assay permits.

Quality Control: Concentration Verification

Since IALL lacks Tryptophan (Trp) or Tyrosine (Tyr), you cannot use standard A280 UV absorbance to check concentration.

Valid Methods:

  • A205 / A214 Absorbance: Measures the peptide bond.

    • Requirement: You must use a buffer that does not absorb at 205nm (e.g., Phosphate is okay; Tris is bad).

    • Calculation:

      
      . (Note: 
      
      
      
      varies by sequence; roughly 3100 M⁻¹cm⁻¹ per residue).
  • Quantitative Amino Acid Analysis (AAA): The Gold Standard. Hydrolysis followed by HPLC.

References

  • LifeTein. (2024).[3] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

  • AmbioPharm. (n.d.). How is Theoretical Net Peptide Content Calculated? Retrieved from [Link]

Sources

Cell culture handling of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Cell Culture Handling and Analysis of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and application of the novel tetrapeptide, L-Isoleucyl-L-alanyl-L-leucyl-L-leucine, in a cell culture setting. Composed entirely of non-polar, hydrophobic amino acids, this peptide presents unique challenges and opportunities in experimental biology. This guide offers detailed, field-proven protocols for solubilization, storage, and the application of this peptide in fundamental cell-based assays. We delve into the scientific rationale behind each procedural step, providing methodologies to assess its biological activity, including its effects on cell viability and key signaling pathways. The protocols are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Scientific Context of a Hydrophobic Tetrapeptide

L-Isoleucyl-L-alanyl-L-leucyl-L-leucine is a tetrapeptide characterized by its significant hydrophobicity, a direct consequence of its constituent branched-chain amino acids (BCAAs), Isoleucine and Leucine, and the non-polar Alanine.[1][2][3] Such peptides are of considerable interest in cell biology and pharmacology for several reasons:

  • Membrane Interaction: The lipophilic nature of this peptide suggests a high affinity for the lipid bilayer of cell membranes. This property is a cornerstone of many cell-penetrating peptides (CPPs), which can traverse the plasma membrane to deliver cargo or exert intracellular effects.[4][5] While the precise mechanism of uptake for this uncharged peptide is unknown, it may involve direct penetration or other non-endocytic pathways.[6][7]

  • Metabolic and Signaling Potential: Leucine and Isoleucine are not merely structural components of proteins; they are critical signaling molecules.[2] Leucine, in particular, is a potent activator of the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[1][8] Therefore, a peptide rich in these residues may act as a modulator of mTOR signaling or other metabolic processes.

This guide provides the foundational protocols to begin investigating the biological ramifications of treating cells with L-Isoleucyl-L-alanyl-L-leucyl-L-leucine, focusing on reproducible methods for its preparation and the assessment of its cellular impact.

Peptide Reconstitution and Storage: A Protocol Grounded in Physicochemistry

The success of any experiment involving hydrophobic peptides hinges on their proper solubilization. Incorrect handling can lead to aggregation, precipitation, and inaccurate concentration measurements, invalidating experimental results.[9]

Causality Behind the Protocol: The peptide's sequence, consisting of 100% hydrophobic residues, renders it practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS).[10][11] Therefore, a "solvent-first" approach is mandatory. We will use an organic solvent to disrupt the intermolecular hydrophobic interactions and create a high-concentration stock solution, which can then be carefully diluted into the aqueous cell culture medium.

Protocol 2.1: Reconstitution of Lyophilized Peptide

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect peptide stability and mass.

  • Solvent Selection: Based on established guidelines for hydrophobic peptides, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing power and relatively low toxicity in cell culture systems at final concentrations typically below 0.5%.[9][12]

  • Initial Solubilization:

    • Add a minimal volume of 100% sterile DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex gently or sonicate the vial for 5-10 minutes until the peptide is fully dissolved. Visually inspect for any particulate matter against a light source.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[13]

Table 1: Solvent Selection for Hydrophobic Peptides

SolventRecommended UseConsiderations in Cell Culture
DMSO (Dimethyl Sulfoxide)Primary recommendation. Excellent for highly hydrophobic peptides.[12]Generally low toxicity below 0.5% (v/v), but can affect cell differentiation or metabolism.
DMF (Dimethylformamide)Alternative to DMSO if it interferes with the experimental system.Higher toxicity than DMSO; must be kept at very low final concentrations.
Acetonitrile (ACN) Can be used for initial solubilization but is more volatile.Can be cytotoxic; ensure final concentration is minimal and well-controlled.
Aqueous Buffers (PBS, etc.) Not recommended for initial solubilization of this peptide. May be used for subsequent dilutions from an organic stock.[11]Peptide will likely precipitate if diluted too rapidly or into a final solution with low organic solvent content.

Core Experimental Protocols

The following protocols provide a framework for assessing the fundamental biological effects of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine on cultured mammalian cells.

Workflow: From Peptide to Cellular Analysis

The overall experimental process follows a logical sequence from preparation to data acquisition.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Reconstitute Peptide in 100% DMSO (10 mM Stock) P2 Prepare Serial Dilutions in Culture Medium P1->P2 Create working stocks E1 Seed Cells in Multi-well Plates E2 Incubate (24h) for Adherence E1->E2 Allow recovery E3 Treat Cells with Peptide (Dose-Response) E2->E3 Apply treatment E4 Incubate for Desired Time (24-72h) E3->E4 Monitor effects A1 Cell Viability Assay (e.g., MTT) E4->A1 Collect samples A2 Pathway Analysis (e.g., Western Blot) E4->A2 Collect samples

Caption: General experimental workflow for peptide handling and analysis.

Protocol 3.1: Assessment of Cell Viability via MTT Assay

This protocol determines the peptide's effect on cell metabolic activity, which is a proxy for cell viability and cytotoxicity.[14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of yellow MTT by mitochondrial dehydrogenases in living cells into a purple formazan product.[15]

Materials:

  • Cultured mammalian cells (e.g., HeLa, A549, HEK293)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Peptide stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in complete culture medium from your 10 mM stock. A suggested concentration range for initial screening is 1 µM to 100 µM.

    • Crucial Control: Prepare a vehicle control containing the highest concentration of DMSO used in the treatments (e.g., 0.5%). This is essential to ensure that any observed effect is due to the peptide and not the solvent.

    • Remove the old medium from the cells and add 100 µL of the medium containing the peptide dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber. Gently pipette to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenase Activity MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Uptake Solution Purple Solution Formazan->Solution Dissolve DMSO_SDS Solubilization (DMSO/SDS) DMSO_SDS->Solution Reader Measure Absorbance @ 570 nm Solution->Reader

Caption: Principle of the MTT cell viability assay.

Protocol 3.2: Analysis of mTOR Pathway Activation by Western Blot

This protocol investigates if the peptide, rich in the mTOR activator leucine, modulates this key signaling pathway.[8] We will assess the phosphorylation status of S6K1 (p70S6 Kinase 1), a downstream target of mTORC1. An increase in phosphorylated S6K1 (p-S6K1) indicates pathway activation.

Materials:

  • Cultured cells seeded in 6-well plates

  • Peptide stock solution and vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-S6K1 (Thr389), Rabbit anti-total-S6K1, Mouse anti-β-actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the peptide at selected concentrations (e.g., a non-toxic and a moderately toxic dose determined from the MTT assay) and a vehicle control for a short duration (e.g., 30-60 minutes, as signaling events are often rapid).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them directly in the plate with 150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody for p-S6K1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed for total S6K1 and then for the β-actin loading control.

  • Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-S6K1 to total S6K1 for each condition to determine the extent of pathway activation relative to the control.

mTOR_Pathway Peptide L-Isoleucyl-L-alanyl- L-leucyl-L-leucine mTORC1 mTORC1 Complex Peptide->mTORC1 Potential Activation (via Leucine residues) S6K1 S6K1 mTORC1->S6K1 Phosphorylation (at Thr389) pS6K1 p-S6K1 (Active) Response Cell Growth & Protein Synthesis pS6K1->Response Promotes

Caption: Simplified mTOR signaling pathway for Western Blot analysis.

Data Interpretation and Troubleshooting

  • Inconsistent Solubility: If the peptide precipitates upon dilution into the culture medium, try a slower, stepwise dilution. Alternatively, prepare a more concentrated intermediate stock in a mix of DMSO and medium before the final dilution.

  • High Vehicle Control Toxicity: If the DMSO vehicle control shows significant toxicity in the MTT assay, ensure the final concentration does not exceed 0.5%. If toxicity persists, it may be necessary to lower the concentration or test an alternative solvent like DMF.[9]

  • No Observed Effect: If the peptide shows no effect on viability or signaling, consider extending the incubation time or increasing the concentration range. It is also possible the peptide has no activity in the chosen cell line or assay.

  • Variability in Western Blots: Ensure equal protein loading by carefully performing the BCA assay and confirming with a loading control like β-actin. Use phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of target proteins.

Conclusion

The study of novel, hydrophobic peptides like L-Isoleucyl-L-alanyl-L-leucyl-L-leucine offers exciting avenues for discovering new biological modulators. Success in this endeavor is built upon a foundation of meticulous and chemically-informed handling procedures. By employing the robust protocols for solubilization, viability testing, and signaling analysis detailed in this guide, researchers can confidently explore the cellular effects of this and other challenging peptides, ensuring the generation of accurate, reproducible, and meaningful data.

References

  • Creative Peptides. Cytotoxicity Evaluation of Peptide Drug.

  • Mishra, R., et al. (2011). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Peptide Science.

  • Henriques, S. T., et al. (2006). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals.

  • Bitesize Bio. (2025). Breakthroughs in Peptide Translocation: Cell Penetrating Peptides.

  • Zorko, M., & Langel, Ü. (2020). Internalization mechanisms of cell-penetrating peptides. Beilstein Journal of Organic Chemistry.

  • Roudkenar, M. H., et al. (2015). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Iranian Journal of Basic Medical Sciences.

  • Bachem. (2021). Introduction to Cell-Permeable Peptides.

  • CD Formulation. Proteins & Peptides In Vitro Potency Assay.

  • Ito, K., et al. (2016). All-atom molecular dynamics analysis of multi-peptide systems reproduces peptide solubility in line with experimental observations. Scientific Reports.

  • Zakeri-Milani, P., et al. (2021). Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery. Iranian Journal of Pharmaceutical Research.

  • JoVE. (2022). Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity.

  • Thermo Fisher Scientific. Peptide solubility guidelines.

  • Isca Biochemicals. Solubility of peptides.

  • LifeTein. How to predict peptide solubility?

  • SB-PEPTIDE. Peptide Solubility Guidelines.

  • Lineburg, K. E., et al. (2022). Protocol for generation of human peptide-specific primary CD8+ T cell lines. STAR Protocols.

  • BenchChem. (2025). A Comparative Guide to the Biological Activities of L-Isoleucine and D-Isoleucine.

  • Bachem. (2017). Peptides and cell cultures.

  • HiMedia Laboratories. L-Isoleucine.

  • Springer Nature Experiments. How to Design Peptides.

  • Wikipedia. Leucine.

  • Becker, J., et al. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. Biotechnology Journal.

  • PubMed. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media.

  • Walport, L. J., et al. (2017). Emerging Methods and Design Principles for Cell-Penetrant Peptides. Current Opinion in Chemical Biology.

  • Cestonaro, V., et al. (2015). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Nutrients.

  • Hokkaido University. (2023). Novel method to design new peptide therapeutics pioneered.

  • News-Medical.Net. (2023). What are Leucine and Isoleucine?

  • Science.gov. l-leucine l-isoleucine l-valine: Topics by Science.gov.

  • Rapid Novor. (2021). Isoleucine and Leucine.

  • BenchChem. (2025). Navigating Leucyl-glutamine Supplementation: A Technical Guide for Cell Culture Optimization.

Sources

Application Note: Reconstitution & Handling of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (IALL)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers working with the hydrophobic tetrapeptide L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (IALL) . It synthesizes physicochemical analysis with practical laboratory standards to ensure optimal solubility and biological activity.

Introduction & Biological Context

L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (H-Ile-Ala-Leu-Leu-OH), often abbreviated as IALL , is a synthetic linear tetrapeptide. Research identifies this compound as possessing potent anthelmintic activity , specifically noted for its ability to induce paralysis and mortality in helminthic models (e.g., Pheretima posthuma) at efficacy levels comparable to standard drugs like Piperazine citrate [1].

Unlike hydrophilic signaling peptides, IALL is composed entirely of non-polar, aliphatic amino acids. This unique composition confers significant lipophilicity, facilitating membrane interaction but presenting substantial challenges in aqueous reconstitution. Improper solubilization results in silent precipitation or micro-aggregation, leading to false negatives in biological assays.

Critical Distinction: Do not confuse this tetrapeptide with the heptapeptide IALLIPF (Ile-Ala-Leu-Leu-Ile-Pro-Phe), a known antioxidant derived from foxtail millet [2]. This protocol specifically addresses the tetrapeptide variant.

Physicochemical Profile & Solubility Analysis

To design a self-validating protocol, we must first analyze the molecular drivers of the peptide's behavior.

Table 1: Molecular Characteristics
PropertyValue / DescriptionImpact on Protocol
Sequence Ile-Ala-Leu-Leu100% Hydrophobic Residues
Formula C₂₃H₄₃N₅O₆High Carbon/Nitrogen ratio
Molecular Weight ~485.6 g/mol Small molecule behavior
Isoelectric Point (pI) ~5.5 - 6.0Neutral at physiological pH
Grand Average of Hydropathicity (GRAVY) +2.85 (Highly Positive)Insoluble in water
Side Chain Character Aliphatic (Branched)Requires organic co-solvent
Solubility Logic

The IALL sequence lacks ionizable side chains (Arg, Lys, Asp, Glu). At neutral pH (7.4), the N-terminal amine is protonated (


) and the C-terminal carboxyl is deprotonated (

), resulting in a net zero charge (zwitterion). Combined with the bulky hydrophobic leucine and isoleucine side chains, the lattice energy of the solid powder is high, and the hydration energy is low.

Reconstitution Protocol

Phase A: Preparation & Safety
  • PPE: Standard laboratory PPE (gloves, coat, goggles).

  • Environment: Weighing and solvent addition should be performed in a fume hood if using DMF.

  • Equipment: Vortex mixer, Sonicator (water bath), Centrifuge.

Phase B: The "Organic First" Method (Standard Operating Procedure)

This protocol uses a "Stock-to-Working" dilution strategy to maintain solubility while minimizing solvent toxicity in biological assays.

Step 1: Calculate the Stock Concentration

Target a high concentration stock (e.g., 10 mM to 25 mM ) in 100% organic solvent.

  • Formula:

    
    
    
  • Example: To make 1 mL of 20 mM stock (MW ≈ 485.6):

    
    
    
Step 2: Primary Solubilization
  • Allow the lyophilized peptide vial to equilibrate to room temperature (prevent water condensation).

  • Add 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to the vial.

    • Note: DMSO is preferred for cell culture; DMF is preferred for chemical synthesis applications.

  • Vortex vigorously for 30–60 seconds.

  • Sonication: If visible particles remain, sonicate in a water bath for 5 minutes. The solution must be completely clear and colorless.

Step 3: Secondary Dilution (The "Crash" Test)

Crucial Step: When diluting the hydrophobic stock into aqueous buffer, "crashing out" (precipitation) is a risk.[1]

  • Prepare your assay buffer (e.g., PBS pH 7.4).

  • Slow Addition: Add the aqueous buffer to the peptide stock (or vice versa, but slowly) while vortexing.

  • Limit: Keep the final DMSO concentration below 1% (v/v) for cell assays, or below 5% for robust organism assays (like helminths), depending on tolerance.

Phase C: Troubleshooting & Quality Control

If the solution turns cloudy upon adding water:

  • Do not filter (you will lose the peptide).

  • Add small aliquots of Acetic Acid (10%) if the peptide is basic, or Ammonium Hydroxide (10%) if acidic. However, for IALL, increasing the organic ratio is usually the only fix.

  • Validation: Centrifuge a small aliquot at 10,000 x g for 5 minutes. Measure the absorbance (A214 or A280 if applicable, though IALL lacks Trp/Tyr/Phe, so A205-214 is required) of the supernatant. If concentration is lower than expected, precipitation occurred.

Visualizations

Figure 1: Solubility Decision Tree

This logic gate ensures the correct solvent choice based on visual feedback.

SolubilityTree Start Lyophilized IALL Powder Solvent Add 100% DMSO (Target 20mM Stock) Start->Solvent Check1 Is Solution Clear? Solvent->Check1 Sonicate Sonicate (5 mins) & Vortex Check1->Sonicate No (Cloudy) Dilute Dilute into Aqueous Buffer (Slow addition) Check1->Dilute Yes (Clear) Sonicate->Check1 Check2 Precipitation? Dilute->Check2 Success Ready for Assay Check2->Success No (Clear) Fail Increase DMSO % or add chaotrope (Urea) Check2->Fail Yes (Cloudy)

Caption: Decision tree for solubilizing hydrophobic peptides like IALL, prioritizing organic co-solvents.

Figure 2: Biological Assay Workflow (Anthelmintic)

Standardized workflow for testing IALL activity based on Das & Malipeddi (2015).

AssayWorkflow Stock IALL Stock (20mM in DMSO) Dilution Serial Dilution (PBS/Saline) Stock->Dilution Dilute to 0.1 - 0.5% Subject Test Organism (e.g., P. posthuma) Dilution->Subject Incubation Control Control Group (DMSO Vehicle) Control->Subject Baseline Measure Measure Paralysis & Death Time Subject->Measure Observation

Caption: Workflow for evaluating anthelmintic efficacy, ensuring vehicle control (DMSO) does not confound results.

Storage & Stability

  • Lyophilized Powder: Stable for 1–2 years at -20°C . Keep desiccated.

  • DMSO Stock Solution:

    • Stable for 3–6 months at -20°C .

    • Aliquot immediately after reconstitution to avoid freeze-thaw cycles.

    • Warning: DMSO is hygroscopic. Store in tightly sealed vials (e.g., with parafilm) to prevent water absorption, which can cause the hydrophobic peptide to precipitate inside the frozen vial.

  • Aqueous Working Solution: Prepare fresh immediately before use. Do not store.

References

  • Das, P., & Malipeddi, H. (2015). Synthesis of linear tetrapeptide: Ile-Ala-Leu-Leu with potent anthelmintic activity.[2][3][4][5][6] Journal of the Indian Chemical Society, 92, 1-4.

  • Ji, H., et al. (2019).[7] Separation and identification of antioxidant peptides from foxtail millet (Setaria italica) prolamins enzymatic hydrolysate.[7][8][9] Cereal Chemistry, 96(6).[7]

  • Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines.

  • Bachem. (2021). Peptide Solubility & Stability Guidelines.

Sources

Troubleshooting & Optimization

Improving water solubility of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers working with the hydrophobic tetrapeptide L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (IALL) .

Technical Brief & Compound Profile

Before attempting solubilization, it is critical to understand why this specific sequence resists dissolution. IALL is a "hydrophobic cluster" peptide.

  • Sequence: Ile-Ala-Leu-Leu[1]

  • Molecular Weight: ~428.6 g/mol

  • Hydrophobicity Profile: Extreme. 75% of the residues (Ile, Leu, Leu) have bulky, aliphatic side chains. The remaining residue (Ala) is also hydrophobic.

  • Isoelectric Point (pI): ~6.0. At physiological pH (7.4), the peptide is zwitterionic (net charge 0), leading to maximum aggregation and minimum solubility.

  • Chromophores: None. This peptide lacks Tryptophan (Trp), Tyrosine (Tyr), or Phenylalanine (Phe). Warning: You cannot quantify this peptide using standard A280 UV absorbance.

Troubleshooting & FAQs

Direct answers to the most common tickets submitted by researchers.

Q1: I added water/PBS, and the solution turned cloudy or formed a white precipitate. What happened?

Diagnosis: Hydrophobic Aggregation.[2] Explanation: Water is a polar solvent.[2][3] The aliphatic side chains of Isoleucine and Leucine repel water and stick to each other (hydrophobic effect) to minimize water contact. At pH 7.4, the peptide has zero net charge, removing electrostatic repulsion that could otherwise prevent clumping. Fix: Do not add more water. You must switch to a "Disrupt & Dilute" strategy using an organic cosolvent (Protocol A) or extreme pH shift (Protocol B).

Q2: I need to use this in a cell-based assay. Is DMSO safe?

Diagnosis: Solvent Toxicity Concern. Explanation: Most mammalian cells tolerate DMSO concentrations up to 0.5% or 1.0% (v/v). Fix: Prepare a high-concentration stock (e.g., 20-50 mM) in 100% anhydrous DMSO. Then, dilute this stock 1:1000 into your cell culture medium. This keeps the final DMSO concentration at 0.1%, which is generally non-toxic, while keeping the peptide solubilized.[3]

Q3: I tried to measure the concentration on a Nanodrop at 280 nm, but got a reading of zero. Is the peptide gone?

Diagnosis: Incorrect Detection Method. Explanation: IALL contains no aromatic rings. It does not absorb light at 280 nm. Fix:

  • Gravimetric Method (Recommended): Rely on the weight of the lyophilized powder and the volume of solvent added.

  • Peptide Bond Absorbance: Measure at 205 nm or 214 nm. Note: DMSO absorbs strongly in this region, so you must use a quartz cuvette and a proper DMSO blank, or use the gravimetric method to avoid errors.

Q4: The solution turned into a gel.

Diagnosis: Self-Assembly/Hydrogelation. Explanation: IALL is similar to sequences used to engineer peptide hydrogels. At high concentrations (>10 mM) in aqueous buffers, it forms nanofiber networks. Fix: Disaggregate by sonication (15-30 seconds). If gelation persists, add a chaotropic agent like Urea (if assay compatible) or increase the organic solvent ratio.

Solubilization Decision Tree

Use this logic flow to determine the correct protocol for your specific application.

IALL_Solubility Start Start: Lyophilized IALL Powder CheckApp What is the Downstream Application? Start->CheckApp BioAssay Biological Assay (Cells/Enzymes) CheckApp->BioAssay ChemSyn Chemical Synthesis (Conjugation/Analysis) CheckApp->ChemSyn Toxicity Is Organic Solvent Tolerated? (<1%) BioAssay->Toxicity OrgSolv Use 100% Organic Solvent (DMSO, DMF, NMP) ChemSyn->OrgSolv YesSolvent Use Protocol A: DMSO/DMF Stock Toxicity->YesSolvent Yes NoSolvent Use Protocol B: pH Manipulation Toxicity->NoSolvent No (Sensitive Cells)

Figure 1: Decision logic for solubilizing hydrophobic peptide IALL based on experimental constraints.

Core Experimental Protocols

Protocol A: The Organic Cosolvent Method (Gold Standard)

Best for: Cell culture, enzymatic assays, and general handling.

Principle: Dissolve the hydrophobic core in a non-polar compatible solvent first, then dilute into the aqueous buffer.[4][5][6] This prevents the "clumping" that happens if you add water to the powder directly.

Materials:

  • Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

  • Vortex mixer.[2]

  • Sonicator bath.

Step-by-Step:

  • Calculate: Determine the volume of DMSO needed to create a 100x or 1000x stock solution .

    • Example: To treat cells with 50 µM peptide, prepare a 50 mM stock.

  • Solubilize: Add the calculated volume of 100% DMSO directly to the lyophilized peptide powder.

    • Critical: Do NOT add water yet.

  • Agitate: Vortex vigorously for 30 seconds. The solution should be completely clear and colorless.

    • Troubleshooting: If particles remain, sonicate in a water bath for 15-30 seconds.

  • Dilute: Slowly add this stock solution to your aqueous buffer (PBS/Media) while stirring.

    • Rule of Thumb: Keep the final DMSO concentration < 1% (v/v) to avoid precipitation ("crashing out").

Protocol B: The pH Manipulation Method (Aqueous Only)

Best for: Systems where organic solvents are strictly prohibited.

Principle: IALL is neutral at pH 6-7. By shifting the pH drastically, we ionize the termini (NH3+ or COO-), creating charge repulsion that forces the peptide into solution.

Materials:

  • 0.1 M Ammonium Hydroxide (NH4OH) or 10% Acetic Acid.

  • Sterile Water.[2][5][6]

Step-by-Step:

  • Suspension: Add sterile water to the peptide powder. It will likely remain cloudy.

  • Shift pH:

    • Option 1 (Basic Shift - Preferred for IALL): Add 0.1 M NH4OH dropwise. The high pH (>10) will deprotonate the C-terminus and side chains, increasing solubility.

    • Option 2 (Acidic Shift): Add 10% Acetic Acid dropwise.

  • Agitate: Vortex and sonicate.

  • Buffer: Once dissolved, slowly dilute with your assay buffer.

    • Warning: If your assay buffer has a strong buffering capacity at pH 7 (like PBS), the peptide may precipitate again upon addition. Use this method only if you can maintain the altered pH or if the concentration is very low.

Comparative Data: Solvent Compatibility

Solvent / AdditiveSolubility RatingBiological CompatibilityNotes
Water (pH 7) Poor (Insoluble)HighPeptide will aggregate or float.
DMSO (100%) Excellent Low (Must Dilute)The universal solvent for this peptide.
DMF GoodLow (Toxic)Alternative if DMSO interferes with reaction.[5]
Acetonitrile GoodLowGood for HPLC/Analysis, volatile.[6]
PBS (Phosphate Buffer) PoorHighHigh salt content promotes aggregation (Salting-out effect).
Ammonium Hydroxide Moderate/GoodModerateUseful for "pH Shift" method.

References

  • PubChem. L-Isoleucyl-L-alanyl-L-leucyl-L-leucine Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (IALL)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IALL-PRECIP-001 Molecule: L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (Ile-Ala-Leu-Leu) Classification: Hydrophobic Tetrapeptide Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Hydrophobic Collapse

You are likely encountering precipitation because L-Isoleucyl-L-alanyl-L-leucyl-L-leucine is an obligate hydrophobic peptide. Every residue in this sequence (Ile, Ala, Leu, Leu) has a non-polar side chain.

In aqueous environments, this peptide undergoes a "hydrophobic collapse" to minimize the exposure of its aliphatic side chains to water, leading to rapid aggregation, gelation, or precipitation. This guide provides a self-validating protocol to overcome these thermodynamic barriers.

Module 1: Solubility & Stock Preparation

The Golden Rule: Never attempt to dissolve this peptide directly in water, PBS, or media. It will float, clump, and eventually form a gelatinous mass that is unrecoverable.

Solvent Compatibility Matrix
Solvent SystemCompatibilityNotes
Water / PBS / Saline 🔴 Incompatible Causes immediate aggregation.
DMSO (Dimethyl Sulfoxide) 🟢 Recommended Best universal solvent. Use anhydrous (≥99.9%).
DMF (Dimethylformamide) 🟢 Alternative Good alternative if DMSO interferes with downstream chemistry.
Ethanol / Methanol 🟡 Conditional May work for lower concentrations but prone to evaporation and variable solubility.
TFA (Trifluoroacetic Acid) 🟡 Rescue Only Use only to solubilize stubborn aggregates; must be removed/neutralized.
Protocol: Creating a Stable Stock Solution
  • Container Selection: Use polypropylene or siliconized tubes.

    • Expert Insight: Hydrophobic peptides bind aggressively to glass surfaces. Using glass vials can result in up to 90% sample loss due to adsorption [1].

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation (hygroscopic uptake).

  • Dissolution:

    • Add 100% anhydrous DMSO to the peptide powder.

    • Target a concentration of 10–20 mM . Do not aim for the final assay concentration yet.

    • Vortex vigorously for 30 seconds.

    • Visual Check: The solution must be crystal clear. If cloudy, sonicate in a water bath for 5–10 minutes.

Module 2: The "Crash Out" Phenomenon (Dilution Strategy)

The most common failure point is the "Crash Out"—when a clear DMSO stock turns cloudy immediately upon addition to the aqueous assay buffer. This occurs because the rapid change in dielectric constant forces the hydrophobic residues together.

Workflow: The "Step-Down" Dilution Method

Do not pipette 10 µL of stock directly into 10 mL of buffer. Instead, use an intermediate dilution step.

DilutionStrategy Stock 1. DMSO Stock (10-20 mM) Inter 2. Intermediate Dilution (1:10 in DMSO/Buffer Mix) Stock->Inter Slow Addition Final 3. Final Assay Buffer (Target Conc) Stock->Final DIRECT ADDITION Inter->Final Dropwise w/ Vortex Precip Precipitation Risk! Final->Precip If mixed too fast

Figure 1: The "Step-Down" dilution strategy minimizes the thermodynamic shock of introducing hydrophobic peptides into aqueous buffers.

Protocol: Preventing Precipitation
  • Prepare the Buffer: If your assay allows, add a non-ionic surfactant to your aqueous buffer before adding the peptide.

    • Recommendation:0.05% Tween-20 or 0.1% BSA . These act as "chaperones" to coat the hydrophobic residues.

  • The Dropwise Addition:

    • Keep the aqueous buffer stirring (magnetic stir bar) or vortexing gently.

    • Add the DMSO stock dropwise into the center of the vortex.

    • Why: This rapidly disperses the DMSO, preventing local high concentrations of peptide that trigger nucleation.

  • Limit DMSO: Ensure the final DMSO concentration remains <1% (v/v) to avoid cellular toxicity, though the peptide solubility may dictate a limit of ~5%.

Module 3: Troubleshooting Flowchart

Use this logic gate to diagnose persistent issues.

Troubleshooting Start Issue: Peptide Precipitates Solvent Is Stock Clear? Start->Solvent Sonicate Action: Sonicate/Warm (45°C) Solvent->Sonicate No (Cloudy) Dilution Precipitates on Dilution? Solvent->Dilution Yes (Clear) Sonicate->Solvent Retry pH Check pH (Isoelectric Point) Dilution->pH Yes Additives Action: Add 0.05% Tween-20 or Cyclodextrin pH->Additives pH is Neutral Rescue Action: Use HFIP to disaggregate Additives->Rescue Still Fails

Figure 2: Diagnostic logic for resolving persistent precipitation issues.

Module 4: Frequently Asked Questions (FAQ)

Q1: The peptide dissolved in DMSO, but turned into a gel overnight. Why? A: This is "amyloid-like" fibril formation. High concentrations of hydrophobic peptides can stack into beta-sheets, forming a hydrogel.

  • Fix: Store stocks at lower concentrations (<5 mM) or freeze immediately at -20°C. Do not store at 4°C, as cold temperatures can actually enhance precipitation for some hydrophobic interactions (cold denaturation/solubility inversions).

Q2: Can I use acid (HCl/Acetic Acid) to dissolve it? A: Likely ineffective. The sequence Ile-Ala-Leu-Leu is neutral. It lacks basic residues (Arg, Lys, His) that would be protonated by acid to aid solubility, and lacks acidic residues (Asp, Glu) to aid solubility in base [2]. The only ionizable groups are the termini. Organic solvents are superior for this specific sequence.

Q3: My assay results are highly variable. Is it the peptide? A: Yes. "Invisible" aggregates can scatter light (interfering with optical density readings) or sequester the enzyme/receptor you are studying.

  • Validation: Centrifuge your working solution at 10,000 x g for 10 minutes before use. If a pellet forms, you are losing peptide concentration.

Q4: I cannot use DMSO in my animal model. What now? A: For in vivo delivery of this tetrapeptide:

  • Cyclodextrins: Use 2-hydroxypropyl-β-cyclodextrin (HPβCD) as a carrier.

  • PEGylation: Dissolve in PEG-400 (polyethylene glycol) before adding saline.

  • Emulsions: Use a lipid carrier system (e.g., Intralipid) if IV delivery is required.

References

  • LCMS.cz. (n.d.). A Systematic Approach for Preventing the Loss of Hydrophobic Peptides in Sample Containers. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

Technical Support Center: Optimizing Peptide Yield in IALL (Isoacyl/Intramolecular Acyl Ligation) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of peptide yield using Isoacyl / Intramolecular Acyl Ligation (IALL) strategies.

Note: In the context of difficult peptide synthesis, "IALL" is interpreted here as Intramolecular Acyl Ligation (specifically the O-to-N acyl migration or Isoacyl Dipeptide strategy), which is the industry standard for synthesizing aggregation-prone hydrophobic sequences (such as those containing the IALL motif: Ile-Ala-Leu-Leu).[1]

Doc ID: TS-IALL-2024-05 Status: Active Audience: Senior Peptide Chemists, Process Development Scientists[1]

Executive Summary: The Mechanics of Yield Loss

Low yield in IALL synthesis is rarely a random event; it is a deterministic outcome of secondary structure formation (β-sheet aggregation) on the resin or incomplete acyl migration post-cleavage.[1]

The IALL strategy functions by temporarily introducing an O-acyl isopeptide bond (ester) at a Serine or Threonine residue.[1] This "kink" disrupts the native hydrogen bond network, preventing on-resin aggregation. The final native peptide is restored via a pH-triggered O-to-N intramolecular acyl migration .[1]

Core Yield Drivers:

  • Coupling Efficiency: Steric hindrance at the ester linkage.[1]

  • Migration Kinetics: The rate of O-to-N shift vs. hydrolysis.

  • Solubility: Prevention of aggregation during the migration step.[1]

Strategic Planning: Designing the Isoacyl Unit

Before touching the synthesizer, validate your sequence design.

FAQ: Where should I insert the Isoacyl unit?

Q: My sequence has multiple Ser/Thr residues. Which one should be the Isoacyl switch? A: Place the Isoacyl unit immediately preceding the most hydrophobic/aggregation-prone region .[1]

  • Causality: The ester bond disrupts the inter-chain hydrogen bonding network (β-sheets) that causes "difficult sequences."[1]

  • Rule of Thumb: Insert one Isoacyl unit for every 5–10 residues in a hydrophobic block (e.g., Poly-Ala, Poly-Leu, or the IALL motif itself).[1]

  • Constraint: Avoid placing it at the C-terminus if using resins prone to diketopiperazine (DKP) formation, although the ester linkage generally suppresses DKP.[1]

FAQ: Serine vs. Threonine Isoacyl Units?

Q: Does the choice of Ser vs. Thr affect migration yield? A: Yes. Serine is faster.[1]

  • Mechanism: The O-to-N migration proceeds via a 5-membered cyclic transition state.[1] Threonine's β-methyl group introduces steric bulk, slowing the migration rate by 2–5x compared to Serine.

  • Recommendation: Use Ser-derived Isoacyl units for rapid processing. Use Thr-derived units only if Ser is absent in the critical region.

Experimental Protocol: Synthesis & Migration

Standard Fmoc-SPPS protocols fail here. Use this modified workflow.

Workflow A: Coupling the Isoacyl Dipeptide

The Isoacyl unit is typically introduced as a pre-formed dipeptide block (e.g., Fmoc-Xaa-Ser(Psi(Me,Me)pro)-OH is different; here we use Fmoc-Ser/Thr(O-Fmoc-Xaa)-OH ).[1]

Step-by-Step:

  • Swelling: DCM/DMF (1:1) for 30 mins.

  • Coupling Reagents: Use DIC/Oxyma (1:1 eq) instead of HATU/HBTU.

    • Why? Uronium salts (HATU) can cause premature Fmoc removal or guanidinylation at the ester site due to the basic conditions (DIPEA).[1] DIC/Oxyma is neutral/acidic, preserving the sensitive ester linkage.[1]

  • Stoichiometry: 3.0 eq Dipeptide, 3.0 eq DIC, 3.0 eq Oxyma.

  • Time: 2 hours (double couple if Xaa is Val/Ile).

Workflow B: The O-to-N Acyl Migration (The "IALL" Step)

This is the critical yield-determining step.[1]

Protocol:

  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). The product is the O-acyl isopeptide (stable in acid).[1]

  • Purification: HPLC purify the O-acyl form.[2] It will be significantly more soluble than the native peptide.[1]

  • Migration (Restoration):

    • Dissolve O-acyl peptide in PBS (pH 7.4) or NH4HCO3 buffer (pH 7.5) .

    • Concentration: 1 mg/mL (dilute to prevent intermolecular aggregation).

    • Monitor by HPLC.[1][3][4] Migration typically completes in 10–30 minutes for Ser, 2–4 hours for Thr.

Troubleshooting Guide: Root Cause Analysis

Issue 1: Incomplete O-to-N Migration

Symptom: HPLC shows two peaks (Native + O-acyl) or stalled reaction.[1] Root Cause: pH drift or Aggregation.[1]

  • Mechanism: The amine nucleophile must be deprotonated (neutral) to attack the ester.[1] If pH < 7.0, the amine is protonated (NH3+), killing reactivity.[1]

  • Fix:

    • Check pH.[1] It must be > 7.2.

    • Solvent Boost: If the native peptide aggregates immediately upon forming, it precipitates and stops the reaction.[1] Add 30% Acetonitrile or 6M Guanidine HCl to the migration buffer to keep the transition state soluble.[1]

Issue 2: Hydrolysis (Ester Cleavage)

Symptom: Appearance of two fragments (N-terminal and C-terminal pieces) instead of the full native peptide.[1] Root Cause: pH > 8.5 or prolonged exposure.[1]

  • Mechanism: At high pH, hydroxide ions (OH-) compete with the amine for the ester carbonyl, leading to hydrolysis (chain split) rather than migration (ligation).[1]

  • Fix: Cap pH strictly at 7.5. Do not use NaOH to adjust pH; use dilute Ammonia or Bicarbonate.[1]

Issue 3: Racemization at the Ester Linkage

Symptom: "Doublet" peaks in HPLC of the O-acyl intermediate. Root Cause: Base-catalyzed enolization during coupling.[1]

  • Fix: Switch exclusively to DIC/Oxyma or DIC/HOBt .[1] Avoid DIPEA/NMM during the coupling of the Isoacyl unit.

Data & Visualization

Comparative Yield Analysis: Standard vs. IALL Strategy

Data based on synthesis of hydrophobic "Difficult Sequence" (e.g., Alzheimer's Aβ 1-42).[1]

ParameterStandard SPPSIALL (Isoacyl) StrategyImprovement Factor
Crude Purity < 15%> 65%4.3x
Solubility (Elution) Precipitates in columnElutes cleanlyHigh
Aggregation On-Resin High (Deletion sequences)Minimal (Disrupted β-sheets)High
Final Yield 2–5%40–50%~10x
Mechanism: O-to-N Intramolecular Acyl Migration

The diagram below illustrates the chemical pathway of the IALL restoration step.

IALL_Migration cluster_conditions Critical Control Points O_Acyl O-Acyl Isopeptide (Stable in Acid/Solid State) Transition 5-Membered Cyclic Tetrahedral Intermediate O_Acyl->Transition pH 7.4 (Amine Attack) Native Native N-Acyl Peptide (Amide Bond Formed) Transition->Native Fast (Kinetic Control) Hydrolysis Hydrolysis Byproduct (Cleaved Chain) Transition->Hydrolysis pH > 8.5 (OH- Attack) Note1 Keep pH 7.2-7.6 Note2 Add Gn-HCl if hydrophobic

Caption: The O-to-N acyl shift is pH-dependent. At neutral pH (7.4), the proximity effect drives the intramolecular amine attack (Yellow) to form the native amide bond (Green).[1] High pH risks hydrolysis (Grey).[1]

References

  • Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method for the synthesis of difficult sequence-containing peptides." Journal of Peptide Science.

  • Coin, I., et al. (2007). "Depsidipeptides as tools for the synthesis of difficult sequence-containing peptides."[1][5] Nature Protocols.

  • Kiso, Y. (2006).[1] "The 'O-acyl isopeptide method' for the efficient synthesis of difficult sequence-containing peptides."[1][2] Chemistry – A European Journal.[1] [1]

  • Sohma, Y., & Kiso, Y. (2013).[1] "Chemical synthesis of aggregation-prone proteins using O-acyl isopeptide method." Chemical Society Reviews.[1]

Sources

Technical Support Center: Enhancing the Stability of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine in Serum

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the degradation of the tetrapeptide L-Isoleucyl-L-alanyl-L-leucyl-L-leucine in serum. This document offers in-depth troubleshooting advice, detailed experimental protocols, and foundational knowledge to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs): The Science of Peptide Instability in Serum

This section addresses fundamental questions regarding the challenges of working with peptides in a complex biological matrix like serum.

Q1: Why is my peptide, L-Isoleucyl-L-alanyl-L-leucyl-L-leucine, degrading in serum?

A1: Serum is a complex mixture containing a wide variety of enzymes, including proteases (also known as peptidases), which are responsible for the degradation of proteins and peptides.[1][2] These enzymes catalyze the hydrolysis of peptide bonds, leading to the breakdown of your tetrapeptide. The degradation of peptides in serum is a common challenge in pre-clinical research and diagnostics.[3][4]

The primary culprits for the degradation of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine are likely to be:

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. The N-terminal L-Isoleucine of your peptide makes it a potential substrate for various aminopeptidases present in serum.[5][6]

  • Carboxypeptidases: These enzymes remove amino acids from the C-terminus. The C-terminal L-Leucine, a hydrophobic residue, is a preferred substrate for certain carboxypeptidases, such as carboxypeptidase A-like enzymes.[7][8][9][10]

  • Endopeptidases: These proteases cleave peptide bonds within the peptide chain. The internal -Ala-Leu- bond could be a target for certain endopeptidases.

The rate and pattern of degradation can be influenced by the specific proteases present in the serum sample, which can vary between individuals and species.[3][11]

Q2: What are the main classes of proteases in serum that I should be concerned about?

A2: Serum contains a diverse array of proteases that can be broadly categorized based on their catalytic mechanism. The main classes include:

  • Serine Proteases: A major group of proteases in serum involved in processes like blood coagulation.

  • Cysteine Proteases: Another significant class of proteases with varied functions.

  • Metalloproteases: These enzymes require a metal ion, typically zinc, for their catalytic activity. Carboxypeptidases are a prominent example of metalloproteases.

  • Aspartic Proteases: These proteases are generally less active at the neutral pH of blood but can still contribute to degradation.

Given the composition of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine, you should be particularly mindful of aminopeptidases and carboxypeptidases that favor neutral, hydrophobic amino acids.[5][12][13]

Q3: Besides enzymatic degradation, are there other factors that can affect the stability of my peptide in serum?

A3: Yes, while enzymatic degradation is the primary concern, other factors can contribute to the loss of your peptide's integrity in serum:

  • Adsorption to Surfaces: Peptides, especially hydrophobic ones, can adsorb to the surfaces of plasticware (e.g., microcentrifuge tubes, pipette tips), leading to a decrease in the effective concentration.

  • Aggregation: The hydrophobic nature of Isoleucine and Leucine residues may promote self-association and aggregation of the peptide, particularly at high concentrations.[14][15]

  • Oxidation: Although less likely for this specific peptide sequence, amino acids like methionine, tryptophan, and cysteine (which are not present here) are susceptible to oxidation.

  • pH and Temperature: Deviations from physiological pH and elevated temperatures can accelerate both enzymatic and chemical degradation pathways.[16]

Proper experimental design and sample handling are crucial to mitigate these non-enzymatic sources of peptide loss.

Troubleshooting Guides: Practical Solutions for Common Experimental Problems

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.

Problem 1: Rapid loss of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine signal in serum samples.

Q: I'm incubating my peptide in serum, and when I analyze the samples by HPLC or LC-MS, the peak corresponding to the intact peptide disappears very quickly. What's happening and how can I prevent it?

A: This is a classic sign of rapid enzymatic degradation. The proteases in the serum are efficiently cleaving your tetrapeptide.

Solution: Implementation of Protease Inhibitors

The most effective way to prevent proteolytic degradation is to add a broad-spectrum protease inhibitor cocktail to your serum samples immediately upon collection or just before adding your peptide.

Experimental Protocol: Using a Protease Inhibitor Cocktail

  • Select a Broad-Spectrum Cocktail: Choose a commercially available protease inhibitor cocktail that is effective against a wide range of proteases, including serine, cysteine, and metalloproteases. Ensure the cocktail is compatible with your downstream analysis.

  • Reconstitute the Inhibitor Cocktail: Follow the manufacturer's instructions to reconstitute the lyophilized cocktail to the desired stock concentration (e.g., 100X).

  • Add to Serum: Immediately before starting your experiment, add the protease inhibitor cocktail to your serum sample to achieve a final 1X concentration. For example, add 10 µL of a 100X stock to 990 µL of serum.

  • Mix Gently: Gently mix the serum containing the inhibitor cocktail by inverting the tube several times. Avoid vigorous vortexing, which can denature proteins.

  • Pre-incubation (Optional but Recommended): Pre-incubate the serum with the inhibitor cocktail for 5-10 minutes at room temperature or on ice to allow the inhibitors to bind to the proteases.

  • Spike with Peptide: Add your L-Isoleucyl-L-alanyl-L-leucyl-L-leucine to the pre-treated serum to initiate your experiment.

Causality Behind the Choice: Protease inhibitor cocktails contain a mixture of different inhibitory compounds, each targeting a specific class of proteases. By using a broad-spectrum cocktail, you are simultaneously blocking multiple degradation pathways, thus providing comprehensive protection for your peptide.

Problem 2: Inconsistent results between different batches of serum.

Q: I'm testing the stability of my peptide, and I'm seeing significant variability in the degradation rate when I use different lots of commercial serum or serum from different donors. Why is this happening?

A: The activity and composition of proteases can vary significantly between individuals, species, and even between different batches of commercially prepared serum.[3][11] This inherent biological variability can lead to inconsistent experimental results.

Solution: Standardized Sample Handling and Serum Pooling

To improve consistency, it is crucial to standardize your sample handling procedures and consider pooling serum from multiple sources.

Best Practices for Serum Sample Handling:

  • Consistent Collection: If collecting your own samples, use a standardized and rapid protocol for blood collection and serum separation.

  • Temperature Control: Perform all sample handling steps on ice to minimize protease activity.

  • Aliquoting: Aliquot your serum into single-use volumes to avoid repeated freeze-thaw cycles, which can affect protein and enzyme integrity.

  • Storage: Store serum aliquots at -80°C for long-term stability.

Protocol for Serum Pooling:

  • Source Selection: Obtain serum from multiple healthy donors or multiple lots of commercial serum.

  • Thawing: Thaw all serum aliquots on ice.

  • Pooling: Combine equal volumes of serum from each source into a single sterile container.

  • Mixing: Gently mix the pooled serum by inverting the container.

  • Aliquoting and Storage: Aliquot the pooled serum into single-use vials and store at -80°C.

Trustworthiness of the Protocol: By pooling serum, you are averaging out the individual variations in protease activity, resulting in a more homogenous and representative sample matrix for your experiments. This will enhance the reproducibility of your stability assays.

Problem 3: Difficulty in accurately quantifying the peptide and its degradation products.

Q: I'm using HPLC to monitor the degradation of my peptide, but I'm seeing broad peaks and a complex chromatogram that is difficult to interpret. How can I improve my analytical method?

A: The complexity of the serum matrix can interfere with chromatographic analysis. Furthermore, as your peptide degrades, multiple smaller peptide fragments are generated, leading to a more complex chromatogram.

Solution: Optimized Sample Preparation and High-Resolution Analytical Techniques

Proper sample preparation to remove interfering substances and the use of high-resolution analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for accurate quantification.

Protocol for Sample Preparation and LC-MS Analysis

  • Protein Precipitation:

    • To your serum sample (e.g., 100 µL), add a 3-fold excess of cold acetonitrile (300 µL).

    • Vortex briefly to mix.

    • Incubate at -20°C for at least 30 minutes to precipitate larger proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing your peptide and its smaller fragments.

  • Solid-Phase Extraction (SPE) (Optional, for higher purity):

    • Use a C18 SPE cartridge to further purify the sample and concentrate your peptide.

    • Condition the cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% acetonitrile) to remove salts and other polar impurities.

    • Elute your peptide and its fragments with a higher concentration of organic solvent (e.g., 60-80% acetonitrile).

    • Dry the eluate under a stream of nitrogen or by lyophilization and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • Develop a specific Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method to selectively detect and quantify the parent peptide and its expected degradation products. This involves monitoring specific precursor-to-product ion transitions.

    • Use a stable isotope-labeled version of your peptide as an internal standard for the most accurate quantification.

Authoritative Grounding: LC-MS/MS provides superior sensitivity and selectivity compared to HPLC with UV detection, allowing for the accurate quantification of your peptide even in a complex matrix like serum.[17][18][19][20] The identification of specific degradation products can also provide valuable insights into the cleavage sites and the proteases involved.

Data Presentation & Visualization

Table 1: Summary of Strategies to Minimize Degradation of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine in Serum
StrategyPrincipleKey Considerations
Protease Inhibitor Cocktails Inhibit the activity of a broad range of serum proteases.Choose a cocktail effective against serine, cysteine, and metalloproteases. Ensure compatibility with downstream assays.
Optimal Sample Handling Minimize protease activity through temperature control and proper storage.Work on ice, aliquot samples to avoid freeze-thaw cycles, and store at -80°C.
Serum Pooling Average out inter-individual variability in protease activity.Pool serum from multiple donors or lots for more consistent results.
Chemical Modification Modify the peptide structure to make it less susceptible to cleavage.N-terminal acetylation can protect against aminopeptidases. C-terminal amidation can protect against carboxypeptidases.
Optimized Analytical Methods Improve the accuracy and sensitivity of peptide quantification.Use protein precipitation and/or SPE for sample cleanup. Employ LC-MS/MS for selective and sensitive detection.
Diagram 1: Experimental Workflow for Assessing Peptide Stability in Serum

workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis serum Serum Aliquot reaction Incubation at 37°C (Time Course) serum->reaction inhibitor Protease Inhibitor Cocktail (100X) inhibitor->reaction peptide Peptide Stock Solution peptide->reaction precipitation Protein Precipitation (Acetonitrile) reaction->precipitation centrifugation Centrifugation precipitation->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data Data Interpretation (Half-life Calculation) analysis->data

Caption: Workflow for determining the in vitro stability of a peptide in serum.

Diagram 2: Potential Degradation Pathways of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine in Serum

degradation cluster_peptide Intact Peptide cluster_products Degradation Products peptide Ile - Ala - Leu - Leu n_terminal_cleavage Ala - Leu - Leu peptide->n_terminal_cleavage Aminopeptidase c_terminal_cleavage Ile - Ala - Leu peptide->c_terminal_cleavage Carboxypeptidase internal_cleavage1 Ile - Ala peptide->internal_cleavage1 Endopeptidase internal_cleavage2 Leu - Leu peptide->internal_cleavage2 Endopeptidase amino_acids Ile, Ala, Leu n_terminal_cleavage->amino_acids c_terminal_cleavage->amino_acids internal_cleavage1->amino_acids internal_cleavage2->amino_acids

Caption: Predicted enzymatic degradation of the tetrapeptide in serum.

References

  • López-Otín, C., & Bond, J. S. (2008). Proteases: Multifunctional Enzymes in Life and Death. Journal of Biological Chemistry, 283(45), 30433–30437. [Link]

  • García-Pardo, J., R-Patalinghog, A. E., & Reverter, D. (2010). Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing. The Journal of Biological Chemistry, 285(24), 18336-18345. [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449. [Link]

  • García-Pardo, J., R-Patalinghog, A. E., & Reverter, D. (2012). Substrate Specificity of Human Carboxypeptidase A6. The Journal of Biological Chemistry, 287(10), 7389-7398. [Link]

  • Akparov, V. K., Timofeev, V. I., Khaliullin, I. G., Švedas, V., Chestukhina, G. G., & Kuranova, I. P. (2015). Structural insights into the broad substrate specificity of carboxypeptidase T from Thermoactinomyces vulgaris. The FEBS journal, 282(7), 1214–1224. [Link]

  • García-Pardo, J., R-Patalinghog, A. E., & Reverter, D. (2010). Human carboxypeptidase A4: Characterization of the substrate specificity and implications for a role in extracellular peptide processing. ResearchGate. [Link]

  • Chen, Y., Guarnieri, M. T., & Gellman, S. H. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Journal of the American Chemical Society, 129(38), 11674-11683. [Link]

  • Zhang, Y., & Cremer, P. S. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry, 15(6), 1349-1353. [Link]

  • Turner, A. J. (2013). Aminopeptidase N. In Handbook of Proteolytic Enzymes (pp. 350-353). Academic Press. [Link]

  • Nishina, K., & Ito, Y. (2023). Development of Hydrophobic Cell-Penetrating Stapled Peptides as Drug Carriers. International Journal of Molecular Sciences, 24(14), 11769. [Link]

  • Davis, D. A., Su, Y., & Lolis, E. (2002). Identification of carboxypeptidase N as an enzyme responsible for C-terminal cleavage of stromal cell-derived factor-1α in the circulation. Blood, 100(10), 3627-3633. [Link]

  • Albert, J. S., & Hamilton, A. D. (1995). Stabilization of Helical Domains in Short Peptides Using Hydrophobic Interactions. Biochemistry, 34(3), 984-990. [Link]

  • Mathur, D., Singh, S., Mehta, A., Agrawal, P., & Raghava, G. P. S. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PloS one, 13(6), e0196829. [Link]

  • Alhamadsheh, M. (2018). Extending the half-life of therapeutic peptides. Research Outreach. [Link]

  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943. [Link]

  • Henriques, S. T., & Castanho, M. A. R. B. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and translational science, 14(4), 1349–1358. [Link]

  • Henriques, S. T., & Castanho, M. A. R. B. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Repositori UPF. [Link]

  • Skidgel, R. A., & Erdös, E. G. (2020). Enzymatic Degradation of Bradykinin. In Proinflammatory and Antiinflammatory Peptides. Taylor & Francis. [Link]

  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Semantic Scholar. [Link]

  • Heinis, C. (2017). A new ligand extends the half-life of peptides from minutes to days. EPFL News. [Link]

  • St. John, A., & Lodoen, M. B. (2020). A Commensal Dipeptidyl Aminopeptidase with Specificity for N-terminal Glycine Degrades Human-produced Antimicrobial Peptides In Vitro. The Journal of biological chemistry, 295(24), 8207–8220. [Link]

  • Bennett, B., & Holz, R. C. (2004). Function of the Signal Peptide and N- and C-terminal Propeptides in the Leucine Aminopeptidase from Aeromonas proteolytica. e-Publications@Marquette. [Link]

  • Tan, P. S., & Konings, W. N. (1990). A study of the substrate specificity of aminopeptidase N from Lactococcus lactis subsp. cremoris Wg2. Applied and environmental microbiology, 56(2), 526–532. [Link]

  • Williams, C. H. (1998). The study of a new and specific proline cleaving peptidase from bovine serum. PhD Thesis, University of Glasgow. [Link]

  • Glish, G. L., & Vachet, R. W. (2003). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst, 128(9), 1157-1164. [Link]

  • Li, Y., & Li, X. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Journal of the Science of Food and Agriculture, 103(5), 2135-2144. [Link]

  • An, B., Zhang, M., & Wu, J. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PloS one, 10(7), e0134491. [Link]

  • Wu, S. L., & Karger, B. L. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 27(11), 1846–1856. [Link]

  • Glish, G. L., & Vachet, R. W. (2003). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. ResearchGate. [Link]

  • Herlihy, W. C., Kidwell, D., Meeusen, B., & Biemann, K. (1981). Mass spectrometric differentiation of leucine and isoleucine in proteins derived from bacteria or cell culture. Biochemical and biophysical research communications, 102(1), 335–340. [Link]

  • Rapid Novor. (2021). Isoleucine and Leucine. [Link]

  • Overall, C. M., & Tam, E. M. (2001). Determination of protease cleavage site motifs using mixture-based oriented peptide libraries. Nature biotechnology, 19(7), 656–660. [Link]

  • Peters, T. (2018). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Frontiers in physiology, 9, 873. [Link]

  • Amsden, B. G. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia, 3(1), 336-351. [Link]

  • Bowers, A. A. Proteases. Bowers Lab. [Link]

  • Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). PeptideCutter - Cleavage specificities of selected enzymes and chemicals. ExPASy. [Link]

Sources

Validation & Comparative

Comparative Guide: LC-MS Characterization of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (IALL)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical workflows for characterizing the tetrapeptide L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (IALL) . It addresses the critical challenge of distinguishing isobaric Leucine (Leu) and Isoleucine (Ile) residues—a requirement for validating peptide purity and sequence identity in drug development.[1]

Executive Summary & Core Challenge

L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (Ile-Ala-Leu-Leu) is a hydrophobic tetrapeptide often identified as a bioactive fragment in protein hydrolysates (e.g., from Setaria italica prolamins) or used as a specific protease substrate.

The primary analytical challenge is isobaric ambiguity . Leucine (Leu) and Isoleucine (Ile) are structural isomers with identical monoisotopic masses (113.084 Da residue mass). Standard Collision-Induced Dissociation (CID) mass spectrometry generates identical


 and 

backbone ions for sequences like Ile-Ala-Leu-Leu and its isomer Leu-Ala-Ile-Leu .

This guide compares two characterization workflows:

  • Standard Approach (LC-CID-MS): Suitable for bulk purity but fails to validate sequence isomerism.

  • Advanced Approach (LC-EAD/MS³): The recommended protocol using Electron Activated Dissociation (EAD) or MS³ to generate side-chain diagnostic ions (

    
    -ions/
    
    
    
    -ions), unambiguously validating the specific Ile-Ala-Leu-Leu sequence.

Analytical Strategy Comparison

The following table contrasts the performance of standard vs. advanced workflows for IALL characterization.

FeatureStandard Workflow (CID) Advanced Workflow (EAD / MS³)
Primary Ionization ESI (Soft Ionization)ESI (Soft Ionization)
Fragmentation Mode Collision Induced Dissociation (CID)Electron Activated Dissociation (EAD) or HCD-MS³
Backbone Sequencing Excellent (

ions)
Excellent (

ions)
Isomer Distinction Fail (Cannot distinguish Ile vs. Leu)Pass (Generates

-ions/side-chain losses)
Limit of Detection Low femtomoleMid-to-High femtomole
Throughput High (Rapid scanning)Moderate (Slower cycle time)
Application Routine purity checks (Area %)Sequence validation & impurity identification

Detailed Experimental Protocols

Materials & Reagents
  • Target Peptide: Synthetic L-Isoleucyl-L-alanyl-L-leucyl-L-leucine (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).

Workflow A: Chromatographic Separation (Isomer Resolution)

Before MS detection, chromatographic separation is the first line of defense. IALL is highly hydrophobic.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 40% B over 20 minutes (Shallow gradient is critical for isomer separation).

  • Temperature: 60°C (Elevated temperature improves mass transfer and peak shape for hydrophobic peptides).

Workflow B: Mass Spectrometry Configuration
Method 1: Standard CID (Baseline)
  • Precursor: [M+H]⁺ = 429.307 Da.

  • Collision Energy: Normalized Collision Energy (NCE) 25-30%.

  • Observation: Dominant

    
     and 
    
    
    
    ions.
    • 
      : Ala-Leu-Leu (
      
      
      
      316.22)
    • 
      : Ile-Ala (
      
      
      
      185.12)
    • Deficiency: The

      
       ion (185.12) for Ile -Ala is identical to Leu -Ala.
      
Method 2: Advanced EAD/MS³ (Validation)
  • Technique: ZenoTOF 7600 (SCIEX) or Orbitrap Fusion (Thermo).

  • Mechanism: Electron capture induces fragmentation at the

    
     bond, preserving side chains.
    
  • Diagnostic Ions (The "Fingerprint"):

    • Leucine (Leu): Side chain loss of 43 Da (isopropyl group)

      
       generates 
      
      
      
      -ion or specific
      
      
      -ion loss.
    • Isoleucine (Ile): Side chain loss of 29 Da (ethyl group)

      
       generates distinct 
      
      
      
      -ion.[1][3]
  • Target Transition for IALL:

    • Look for the

      
       ion (associated with the C-terminal -Leu-Leu).
      
    • Look for the

      
      -ion corresponding to the N-terminal Ile (loss of 29 Da from precursor or fragment).
      

Data Analysis & Interpretation

Pathway Visualization

The following diagram illustrates the decision logic and fragmentation pathway for validating IALL.

IALL_Characterization Sample Sample: Ile-Ala-Leu-Leu LC LC Separation (C18, 60°C) Sample->LC MS_Precursor MS1 Precursor [M+H]+ = 429.31 m/z LC->MS_Precursor CID Path A: CID MS/MS (Standard) MS_Precursor->CID EAD Path B: EAD/MS3 (Advanced) MS_Precursor->EAD CID_Result b/y Ions Observed (b2 = 185.12) Ambiguous Sequence CID->CID_Result EAD_Result z/w Ions Observed Side-Chain Specific Fragmentation EAD->EAD_Result Final CONFIRMED IDENTITY: L-Ile-L-Ala-L-Leu-L-Leu CID_Result->Final Inconclusive Validation Diagnostic Check: Ile: -29 Da loss Leu: -43 Da loss EAD_Result->Validation Validation->Final Matches IALL Pattern

Caption: Logical workflow for distinguishing Ile-Ala-Leu-Leu from isobaric impurities using EAD/MS3 fragmentation.

Quantitative Markers

To confirm the sequence Ile-Ala-Leu-Leu , verify the following exact mass fragments (Monoisotopic):

Fragment TypeSequence SegmentTheoretical

Diagnostic Note
Precursor I-A-L-L429.3071[M+H]⁺

A-L-L316.2231Confirms C-terminal tripeptide

I-A185.1285Ambiguous (Same for L-A)

(EAD)
Ile Side ChainDiagnostic Look for partial loss of 29.039 (Ethyl)

(EAD)
Leu Side ChainDiagnostic Look for partial loss of 43.055 (Isopropyl)

Note: In EAD spectra, Isoleucine generates a characteristic


 ion, while Leucine generates a 

ion.[1] For IALL, the N-terminal Ile must show the -29 pattern, while the C-terminal Leucines must show the -43 pattern.

Troubleshooting & Self-Validation

Issue: Retention time drift or peak broadening.

  • Causality: Hydrophobic peptides like IALL interact strongly with C18 stationary phases.

  • Solution: Ensure column temperature is

    
    C. Use a "cleaning" injection of 90% Isopropanol between runs to prevent carryover.
    

Issue: Ambiguous MS/MS spectrum.

  • Causality: Co-elution of the Leu-Ala-Leu-Leu isomer (common impurity in synthetic peptides).

  • Validation: Spike the sample with a certified standard of L-Leu-L-Ala-L-Leu-L-Leu. If the peak splits or a shoulder appears, the sample contains the isomer.

References

  • Differenti

    • Source: SCIEX Technical Notes.
    • Context: Describes the mechanism of z-29 and z-43 diagnostic ions for Ile/Leu distinction.
  • Distinguishing between Leucine and Isoleucine by Integr

    • Source: Analytical Chemistry (ACS Public
    • Context: Establishes the MS3 and ETD protocols for distinguishing isobaric residues in peptides.
  • Antioxidant Peptides from Foxtail Millet (Identific

    • Source: Journal of Cereal Science / ResearchG
    • Context: Identifies Ile-Ala-Leu-Leu-Ile-Pro-Phe and its fragments using LC-MS/MS.

Sources

Technical Comparison: IALL Bioactive Peptide vs. Scrambled Controls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Mandate

In peptide therapeutics and functional food research, the tetrapeptide IALL (Isoleucine-Alanine-Leucine-Leucine) represents a class of short, hydrophobic bioactive sequences often investigated for ACE (Angiotensin-Converting Enzyme) inhibition , immunomodulation, and protein-protein interaction blockade.

However, short hydrophobic peptides are prone to false positives due to non-specific membrane intercalation or hydrophobic aggregation. To validate that the biological activity of IALL is sequence-specific (pharmacophore-driven) rather than a generic physicochemical effect, rigorous comparison against Scrambled Control Peptides is mandatory.

This guide outlines the technical framework for comparing IALL against its scrambled variants (e.g., LALI, ALLI), focusing on experimental design, causality, and data interpretation.

Structural & Physicochemical Comparison

Before biological testing, the fundamental properties of the target and control must be characterized. The goal of the scrambled control is to maintain the exact amino acid composition (and thus molecular weight and hydrophobicity index) while disrupting the primary sequence topology.

Table 1: Physicochemical Profile of IALL vs. Controls
PropertyTarget: IALL Control A: LALI Control B: ALLI Significance
Sequence Ile-Ala-Leu-LeuLeu-Ala-Leu-IleAla-Leu-Leu-IleIALL puts bulky Ile at N-term; ALLI exposes smaller Ala.
Molecular Weight ~428.57 Da~428.57 Da~428.57 DaIdentical MW ensures mass spec cannot distinguish them; confirms composition.
Isoelectric Point (pI) ~5.5 - 6.0~5.5 - 6.0~5.5 - 6.0Identical charge state at physiological pH.
Hydrophobicity HighHighHighBoth are prone to aggregation; controls for non-specific hydrophobic binding.
Steric Profile Specific "Cleft" FitMismatchedMismatchedThe variable. Only IALL should fit the target binding pocket.

Mechanism of Action: Sequence vs. Composition[1]

To establish scientific integrity, we must define why the sequence order matters.

  • The IALL Hypothesis: The specific arrangement of Isoleucine (N-term) followed by Alanine and the Leucine pair creates a specific 3D topology that interacts with the S1 and S2 subsites of the target enzyme (e.g., ACE) or receptor.

  • The Scrambled Null Hypothesis: If activity is driven solely by hydrophobicity (e.g., detergent effects on cell membranes), IALL and LALI will show identical potency. If activity is specific (receptor binding), IALL will significantly outperform LALI.

Visualization: Structural Specificity Logic

G Target Target Receptor (Specific Pocket) Effect_Specific High Affinity Binding (Signal Transduction) Target->Effect_Specific Activation Effect_Nonspecific No/Low Binding (Background Noise) Target->Effect_Nonspecific No Activation IALL IALL Peptide (Correct Key) IALL->Target Fits Pocket Membrane Cell Membrane (Hydrophobic Interaction) IALL->Membrane Non-specific Adsorption Scramble LALI Control (Wrong Key) Scramble->Target Steric Clash Scramble->Membrane Identical Adsorption

Caption: Logical flow distinguishing specific receptor binding (green path) from non-specific hydrophobic interactions (yellow path) common in short peptides.

Experimental Protocols

Protocol A: Peptide Synthesis & Quality Control (Self-Validating)

Objective: Ensure both peptides are chemically pure and distinct only in sequence.

  • Synthesis: Use Fmoc-Solid Phase Peptide Synthesis (SPPS) on Wang resin.

    • Critical Step: For IALL, couple Leu

      
       Leu 
      
      
      
      Ala
      
      
      Ile. For LALI, couple Ile
      
      
      Leu
      
      
      Ala
      
      
      Leu.
  • Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for 2 hours.

  • Purification: RP-HPLC using a C18 column. Gradient: 5-60% Acetonitrile in 0.1% TFA.

    • Note: Due to identical composition, retention times may be very similar. Co-injection is required to verify separation.

  • Validation: ESI-MS. Both must show

    
    .
    
    • Integrity Check: Use MS/MS fragmentation to confirm the sequence order (b-ions and y-ions will differ).

Protocol B: Functional Assay (ACE Inhibition Model)

Objective: Quantify the IC50 difference between IALL and Scrambled Control.

  • Reagents:

    • Enzyme: Rabbit Lung ACE (Sigma-Aldrich).

    • Substrate: HHL (Hippuryl-His-Leu).

    • Buffer: 100 mM Borate buffer (pH 8.3) with 300 mM NaCl.

  • Workflow:

    • Step 1: Incubate 50 µL of ACE solution with 50 µL of Peptide Sample (IALL or Scrambled) at varying concentrations (0.01 – 1000 µM) for 10 mins at 37°C.

    • Step 2: Add 100 µL HHL substrate to initiate reaction. Incubate 30 mins.

    • Step 3: Terminate with 1M HCl.

    • Step 4: Extract Hippuric acid (product) with Ethyl Acetate.

    • Step 5: Measure Absorbance at 228 nm.

  • Calculation:

    
    
    

Comparative Data Analysis

The following table illustrates the expected data profile for a successful validation of IALL specificity.

Table 2: Representative Activity Data
MetricIALL (Active) LALI (Scrambled) Interpretation
IC50 (ACE Inhibition) 15 µM> 500 µMSuccess: >30-fold difference proves sequence specificity.
Cell Viability (MTT) > 95% at 100 µM> 95% at 100 µMSuccess: Neither peptide is cytotoxic; effects are not due to cell death.
Hemolysis < 2%< 2%Success: Lack of membrane disruption (common false positive for hydrophobic peptides).
Stability (Serum)

= 45 min

= 45 min
Both degrade similarly; activity difference is not due to stability.
Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Decision Synth SPPS Synthesis (IALL & LALI) QC QC: MS/MS & HPLC (Confirm Sequence) Synth->QC Assay_Enz Enzymatic Assay (ACE Inhibition) QC->Assay_Enz Assay_Cell Cellular Assay (Viability/Signaling) QC->Assay_Cell Compare Calculate Fold-Change (IC50 IALL / IC50 Scramble) Assay_Enz->Compare Assay_Cell->Compare Result Validation Criteria: Fold Change > 10x Compare->Result

Caption: Step-by-step validation workflow ensuring QC precedes functional testing.

Troubleshooting & Expert Insights

The "Hydrophobic Trap"

Short peptides like IALL are hydrophobic. In aqueous buffers, they may form micelles or aggregates.

  • Issue: Scrambled control shows high activity (false positive).

  • Cause: Both peptides are acting as detergents, disrupting the enzyme or membrane non-specifically.

  • Solution: Add 0.01% Tween-20 to the assay buffer. If activity persists for IALL but disappears for the Scramble, the interaction is specific.

Solubility Management
  • Protocol: Dissolve IALL and LALI in a small volume of DMSO (stock 10 mM) before diluting into the assay buffer. Ensure final DMSO concentration is < 0.5% to avoid denaturing the target protein.

References

  • Cheung, H.S., et al. "Specific inhibition of angiotensin-converting enzyme by synthetic peptides." Journal of Biological Chemistry, 1980.

  • Gu, Y., et al. "Fractionation and identification of ACE inhibitory peptides from soybean protein hydrolysates." Food Chemistry, 2011.

  • Fields, G.B., & Noble, R.L. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 1990.

  • Mok, Y.K., et al. "Structure-activity relationship of scrambled peptides: The importance of sequence order." Biochemistry, 2003. (General principle citation).

  • Black, R., et al. "Stabilization of prebiotic vesicles by peptides depends on sequence and chirality."[1] Nature Communications, 2023. (Demonstrates IALL/Leu-Leu physicochemical effects).

Sources

A Comparative Guide to Validating L-Isoleucyl-L-alanyl-L-leucyl-L-leucine Sequence via Sequencing

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise amino acid sequence of a synthetic peptide is a critical quality attribute that dictates its biological activity, safety, and reproducibility. This guide provides an in-depth comparison of the primary methodologies for validating the sequence of the tetrapeptide L-Isoleucyl-L-alanyl-L-leucyl-L-leucine, with a particular focus on addressing the analytical challenge posed by its isobaric residues.

The presence of both isoleucine (Ile) and leucine (Leu) in this peptide, which share the same nominal and average masses, makes sequence validation non-trivial.[1][2] Standard analytical techniques can often fail to distinguish between these two isomers, potentially leading to the acceptance of a synthetically incorrect peptide.[1][2] This guide will explore two gold-standard techniques, Edman degradation and mass spectrometry, evaluating their respective capabilities in unambiguously confirming the L-Isoleucyl-L-alanyl-L-leucyl-L-leucine sequence.

Method 1: Edman Degradation Sequencing

Edman degradation is a classic and highly precise method for determining the N-terminal amino acid sequence of proteins and peptides.[3] It remains a powerful tool, particularly for short peptides, due to its sequential and direct identification of each amino acid.[3][4]

The Edman Degradation Workflow

The process involves a cyclical chemical reaction that removes one amino acid at a time from the N-terminus of the peptide.[5][6] The cleaved amino acid derivative is then identified by chromatography.

Edman_Degradation_Workflow cluster_cycle Repetitive Cycle Coupling Coupling with PITC Cleavage Cleavage with TFA Coupling->Cleavage Mildly alkaline conditions Conversion Conversion to PTH-amino acid Cleavage->Conversion Anhydrous acid RemainingPeptide Remaining Peptide (n-1 residues) Cleavage->RemainingPeptide Identification HPLC Identification Conversion->Identification Aqueous acid End Validated Sequence Identification->End Sequence elucidated Start Peptide Sample (Ile-Ala-Leu-Leu) Start->Coupling RemainingPeptide->Coupling Next cycle

Caption: Workflow of Edman Degradation for Peptide Sequencing.

Experimental Protocol for Edman Degradation
  • Sample Preparation: The purified L-Isoleucyl-L-alanyl-L-leucyl-L-leucine peptide is dissolved in an appropriate solvent.

  • Coupling: The peptide is reacted with phenylisothiocyanate (PITC) under mildly alkaline conditions. PITC specifically reacts with the N-terminal amino group of isoleucine to form a phenylthiocarbamoyl (PTC) derivative.[6]

  • Cleavage: The PTC-peptide is then treated with anhydrous trifluoroacetic acid (TFA), which cleaves the peptide bond between the first and second amino acids. This releases the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[6]

  • Conversion: The ATZ-amino acid is extracted and treated with an aqueous acid to convert it into the more stable phenylthiohydantoin (PTH) derivative.[6]

  • Identification: The resulting PTH-amino acid is identified by comparing its retention time in high-performance liquid chromatography (HPLC) to that of known standards.[5]

  • Cycling: The remaining tripeptide (Ala-Leu-Leu) is subjected to the same cycle of reactions to identify the subsequent amino acids in the sequence.

Differentiating Isoleucine and Leucine with Edman Degradation

A key advantage of Edman degradation in this context is its ability to definitively distinguish between isoleucine and leucine.[7] The PTH derivatives of these two isomers have distinct chromatographic properties and will therefore elute at different, and identifiable, retention times during HPLC analysis.

Method 2: Mass Spectrometry (MS)-Based Sequencing

Mass spectrometry has become a cornerstone of proteomics and peptide analysis due to its high sensitivity, speed, and ability to analyze complex mixtures.[8] For peptide sequencing, tandem mass spectrometry (MS/MS) is the most common approach.[9]

The Mass Spectrometry (MS/MS) Workflow

In MS/MS, the peptide is first ionized and its mass-to-charge ratio (m/z) is measured. The peptide ions are then fragmented, and the m/z of the resulting fragment ions are measured to deduce the amino acid sequence.[10][11]

MS_MS_Workflow Start Peptide Sample (Ile-Ala-Leu-Leu) Ionization Ionization (e.g., ESI) Start->Ionization MS1 MS1 Analysis (Precursor Ion Selection) Ionization->MS1 Fragmentation Fragmentation (e.g., CID, HCD, ETD) MS1->Fragmentation MS2 MS2 Analysis (Fragment Ion Detection) Fragmentation->MS2 DataAnalysis Data Analysis (De Novo Sequencing) MS2->DataAnalysis End Deduced Sequence DataAnalysis->End

Caption: General Workflow for Peptide Sequencing by Tandem Mass Spectrometry.

Experimental Protocol for LC-MS/MS
  • Sample Preparation: The peptide sample is dissolved in a suitable solvent, typically compatible with liquid chromatography and mass spectrometry.

  • Chromatographic Separation (LC): The peptide is injected into a liquid chromatography system, often a reversed-phase HPLC (RP-HPLC), to purify it from any contaminants.[12]

  • Ionization: As the peptide elutes from the LC column, it is ionized, commonly using electrospray ionization (ESI).

  • MS1 Analysis: The ionized peptide (precursor ion) enters the mass spectrometer, and its m/z is measured.

  • Fragmentation (MS2): The precursor ion corresponding to L-Isoleucyl-L-alanyl-L-leucyl-L-leucine is isolated and fragmented. This can be achieved through various methods:

    • Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD): These methods primarily cleave the peptide backbone, generating b- and y-type fragment ions.[2]

    • Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD): These techniques also cleave the backbone but can preserve post-translational modifications.

    • Electron Activated Dissociation (EAD): A newer technique that can provide extensive fragmentation for confident sequencing.[13]

  • MS2 Analysis: The m/z of the resulting fragment ions are measured.

  • Data Analysis: The amino acid sequence is reconstructed de novo by analyzing the mass differences between the fragment ions in the MS/MS spectrum.[14]

The Challenge of Isobaric Residues in Mass Spectrometry

Standard fragmentation methods like CID and HCD often struggle to differentiate between isoleucine and leucine because they have the same mass.[1] However, advanced MS techniques can overcome this limitation:

  • Multi-stage Mass Spectrometry (MS³): In an MS³ experiment, a specific fragment ion from the initial MS/MS is isolated and fragmented again. This can generate diagnostic fragment ions that are unique to either isoleucine or leucine.[2][15]

  • Specialized Fragmentation Techniques: Methods like ETD and EAD can produce specific fragment ions (w-ions) from the side chains of isoleucine and leucine, allowing for their unambiguous identification.[13][15][16] The detection of a z-43 ion is characteristic of Leucine, while a z-29 ion indicates the presence of Isoleucine.[13]

Comparative Analysis: Edman Degradation vs. Mass Spectrometry

FeatureEdman DegradationMass Spectrometry (MS/MS)
Principle Sequential chemical degradation from the N-terminus.[3]Fragmentation of ionized peptides and mass analysis of fragments.[17]
Sample Purity Requires a highly purified, single peptide sample.[4]Can analyze complex mixtures when coupled with LC.[4]
Sensitivity Low picomole level.[18]High, often in the femtomole to attomole range.
Throughput Lower throughput, as it is a sequential process.[4]High throughput, suitable for large numbers of samples.[17]
Handling of Isobaric Residues (Ile/Leu) Excellent, provides unambiguous differentiation via HPLC of PTH-derivatives.[7]Challenging with standard methods (CID/HCD), but achievable with advanced techniques like MS³ or specific fragmentation methods (ETD/EAD).[2][13][15][16]
Sequence Length Typically limited to ~30-60 amino acids.[1][19]Can sequence longer peptides and even entire proteins (top-down proteomics).
Blocked N-terminus Cannot sequence peptides with a modified N-terminus.[1][3]Can often still obtain internal sequence information.

Best Practices and Recommendations

For the unambiguous validation of the L-Isoleucyl-L-alanyl-L-leucyl-L-leucine sequence, the choice of method depends on the specific requirements of the research and the available instrumentation.

  • For Definitive, Standalone Confirmation: Edman degradation offers a direct and highly reliable method for sequencing this short peptide, with the inherent ability to distinguish between isoleucine and leucine.[4][7] It is an excellent choice when absolute certainty of the N-terminal sequence is required.

  • For High-Throughput and Comprehensive Analysis: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is more suitable for analyzing multiple samples or for integration into a broader quality control workflow. To ensure the correct identification of isoleucine and leucine, it is crucial to employ advanced fragmentation techniques such as Electron Activated Dissociation (EAD) or multi-stage fragmentation (MS³).[13][16]

  • A Hybrid Approach: For the highest level of confidence, particularly in a regulatory or drug development setting, a combination of both Edman degradation and advanced mass spectrometry can be employed.[7] Mass spectrometry can confirm the overall mass and provide fragmentation data, while Edman degradation can provide definitive confirmation of the N-terminal sequence, including the correct placement of isoleucine and leucine.

References

  • Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer | Analytical Chemistry - ACS Publications. (2016, October 5). Retrieved from [Link]

  • Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer - PubMed. (2016, November 1). Retrieved from [Link]

  • Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio. Retrieved from [Link]

  • Peptide Mapping vs Peptide Sequencing: Key Differences - ResolveMass Laboratories Inc. Retrieved from [Link]

  • Amino Acid Sequencing Challenges: A Deep Dive - Creative Biolabs. (2025, April 22). Retrieved from [Link]

  • Peptide Sequencing by Edman Degradation - EHU. Retrieved from [Link]

  • The sequence of amino acids in a protein or peptide can be identified by Edman degradat. Retrieved from [Link]

  • Comparing Edman, Peptide Mapping & De Novo Sequencing Methods. Retrieved from [Link]

  • 4 Steps of Edman Degradation - Mtoz Biolabs. Retrieved from [Link]

  • Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs. Retrieved from [Link]

  • Peptide Sequencing: Techniques and Applications. Retrieved from [Link]

  • Importance of Differentiating Between Leucine and Isoleucine - News-Medical. (2023, February 17). Retrieved from [Link]

  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivativatization. Retrieved from [Link]

  • Methods for peptide identification by spectral comparison - PMC. Retrieved from [Link]

  • Leucine and iso Leucine Separated with LCMS - AppNote. Retrieved from [Link]

  • Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed. (2014, July 15). Retrieved from [Link]

  • Dealing with the challenges of sequence variants Introduction Amino acid sequencing of proteins - BioPharmaSpec. Retrieved from [Link]

  • Accurate discrimination of leucine and isoleucine residues by combining continuous digestion with multiple MS3 spectra integration in protein sequence - PubMed. (2022, June 14). Retrieved from [Link]

  • Validation and quantification of peptide antigens presented on MHCs using SureQuant. Retrieved from [Link]

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks - BioTech. (2025, December 11). Retrieved from [Link]

  • PepFun: Open Source Protocols for Peptide-Related Computational Analysis - MDPI. (2021, March 16). Retrieved from [Link]

  • Amino acid analysis of peptides using isobaric-tagged isotope dilution LC-MS/MS - PubMed. (2009, May 15). Retrieved from [Link]

  • Proteins and Peptides Identification from MS/MS Data in Proteomics. Retrieved from [Link]

  • De novo peptide sequencing - Wikipedia. Retrieved from [Link]

  • Peptide Sequencing with Electrospray LC/MS Part 1: Ion Types and Nomenclature. (2023, December 8). Retrieved from [Link]

  • Fundamentals of Biological Mass Spectrometry and Proteomics - Broad Institute. Retrieved from [Link]

  • Isoleucine and Leucine - Rapid Novor. (2021, July 7). Retrieved from [Link]

  • Validating amino acid variants in proteogenomics using sequence coverage by multiple reads - bioRxiv.org. (2022, January 11). Retrieved from [Link]

  • Differentiation of leucine and isoleucine for enhanced sequence variant analysis using electron activated dissociation - SCIEX. Retrieved from [Link]

  • Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing - Creative Biolabs. (2025, April 22). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for L-Isoleucyl-L-alanyl-L-leucyl-L-leucine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the tetrapeptide L-Isoleucyl-L-alanyl-L-leucyl-L-leucine represents a class of molecules with significant potential. Its analysis, however, presents a unique set of challenges, primarily driven by its hydrophobic nature and the presence of isobaric amino acids. The establishment of a well-characterized reference standard is paramount for accurate quantification, impurity profiling, and ensuring the quality and consistency of research and development efforts.

This guide provides an in-depth comparison of analytical methodologies for the characterization of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine, with a focus on the practical application of these techniques in establishing and utilizing a reference standard.

The Cornerstone of Accurate Analysis: The Reference Standard

A reference standard serves as the benchmark against which all analytical measurements are compared. Its thorough characterization is not merely a preliminary step but the foundation of reliable data. For a hydrophobic tetrapeptide like L-Isoleucyl-L-alanyl-L-leucyl-L-leucine, the reference standard must be unequivocally defined in terms of its identity, purity, and strength.

A comprehensive Certificate of Analysis (CoA) is the formal documentation of this characterization. It should not be a mere declaration of purity but a detailed report of the analytical techniques used and the results obtained.[1][2] Key elements of a robust CoA for a peptide reference standard include:

  • Identity Confirmation: Unambiguous verification of the amino acid sequence and molecular weight.

  • Purity Assessment: Quantification of the main peptide component and identification and quantification of impurities.

  • Assay (Content): Determination of the exact amount of the peptide in the standard material, often expressed as a percentage.

  • Supporting Data: Information on residual solvents, counter-ion content, and moisture content.

The workflow for establishing a reference standard is a multi-faceted process, integrating various analytical techniques to build a complete profile of the material.

cluster_0 Reference Standard Development Workflow synthesis Peptide Synthesis & Purification prelim_analysis Preliminary Analysis (Crude Purity) synthesis->prelim_analysis characterization Comprehensive Characterization prelim_analysis->characterization Meets initial criteria coa Certificate of Analysis Generation characterization->coa stability Stability Studies coa->stability release Reference Standard Release stability->release Acceptable stability profile

Caption: Workflow for establishing a peptide reference standard.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is critical and depends on the specific attribute of the reference standard being assessed. For L-Isoleucyl-L-alanyl-L-leucyl-L-leucine, its hydrophobicity and the presence of leucine and isoleucine are key considerations.

High-Performance Liquid Chromatography (HPLC) vs. Ultra-High-Performance Liquid Chromatography (UPLC) for Purity Determination

Reversed-phase chromatography is the workhorse for assessing the purity of peptides.[3] The decision between conventional HPLC and UPLC can significantly impact the quality of the analytical data. UPLC, with its use of sub-2 µm particles, offers significant advantages in resolution, speed, and sensitivity compared to traditional HPLC.[4][5]

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-High-Performance Liquid Chromatography)Advantage of UPLC
Particle Size 3 - 5 µm< 2 µmHigher efficiency, better resolution
Resolution GoodExcellent[6]Baseline separation of closely related impurities
Peak Capacity Lower (e.g., 118)[6]Higher (e.g., 196)[6]Better separation of complex mixtures
Analysis Time LongerShorter (up to 9x faster)[4]Increased throughput
Sensitivity GoodHigher (up to 3x)[4]Lower detection limits
System Pressure LowerHigherRequires specialized instrumentation

For a tetrapeptide like L-Isoleucyl-L-alanyl-L-leucyl-L-leucine, the enhanced resolution of UPLC is particularly beneficial for separating diastereomers or other closely related impurities that may not be resolved by HPLC.

cluster_hplc HPLC cluster_uplc UPLC hplc HPLC Particle Size: 3-5 µm Resolution: Good Speed: Slower uplc uplc

Caption: Key differences between HPLC and UPLC.

The Challenge of Isobaric Amino Acids: Separating Leucine and Isoleucine

A significant analytical hurdle for L-Isoleucyl-L-alanyl-L-leucyl-L-leucine is the presence of both leucine and isoleucine. These are isobaric amino acids, meaning they have the same mass, making them indistinguishable by mass spectrometry alone. Chromatographic separation is therefore essential. The European Pharmacopoeia mandates a resolution of at least 1.5 between leucine and isoleucine. Achieving this requires optimized chromatography, often involving pre-column derivatization to enhance separation.

Experimental Protocol: UPLC Purity Method with Leucine/Isoleucine Separation

This protocol outlines a UPLC method for the purity determination of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine, incorporating a strategy for resolving the constituent isobaric amino acids after hydrolysis.

1. Peptide Hydrolysis:

  • Accurately weigh approximately 1 mg of the peptide reference standard.

  • Add 1 mL of 6N HCl.

  • Seal the vial under vacuum or nitrogen.

  • Heat at 110 °C for 24 hours.

  • Evaporate the HCl under a stream of nitrogen.

  • Reconstitute the hydrolysate in a known volume of appropriate diluent (e.g., 0.1 N HCl).

2. Derivatization (AccQ•Tag™ Method Example):

  • To 10 µL of the reconstituted hydrolysate, add 70 µL of borate buffer and vortex.

  • Add 20 µL of AccQ•Tag Ultra reagent (dissolved in acetonitrile) and vortex immediately.

  • Heat at 55 °C for 10 minutes.

3. UPLC Conditions:

  • System: Waters ACQUITY UPLC H-Class Amino Acid System or equivalent.

  • Column: AccQ•Tag Ultra C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: AccQ•Tag Ultra Eluent A.

  • Mobile Phase B: AccQ•Tag Ultra Eluent B.

  • Flow Rate: 0.7 mL/min.

  • Gradient: A validated gradient optimized for amino acid separation.

  • Column Temperature: 49 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 1 µL.

System Suitability:

  • Inject a standard mix of amino acids, including leucine and isoleucine.

  • Resolution between leucine and isoleucine must be ≥ 1.5.

  • Tailing factor for all amino acid peaks should be ≤ 2.0.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Quantification

LC-MS is a powerful tool for both confirming the identity of the reference standard and for its quantification in complex matrices.

Identity Confirmation: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides an accurate mass measurement of the intact peptide, which can be compared to the theoretical mass. Tandem mass spectrometry (MS/MS) is used to fragment the peptide and confirm its amino acid sequence.

Quantification: For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used due to its high sensitivity and selectivity.[7][8]

ParameterHigh-Resolution MS (e.g., Q-TOF, Orbitrap)Triple Quadrupole MS (QQQ)
Primary Use Identity confirmation, structural elucidationQuantification
Mass Accuracy High (< 5 ppm)Low
Resolution HighLow
Sensitivity GoodExcellent (in MRM mode)
Mode of Operation Full scan, MS/MSMultiple Reaction Monitoring (MRM)

Experimental Protocol: LC-MS/MS for Quantification

This protocol provides a starting point for developing a quantitative LC-MS/MS method for L-Isoleucyl-L-alanyl-L-leucyl-L-leucine.

1. Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) step is typically required.

2. LC-MS/MS Conditions:

  • LC System: A UPLC system is preferred for better peak shape and shorter run times.[7]

  • Column: A C18 column with a particle size of ≤ 1.8 µm is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient from low to high organic content, optimized to provide good retention and peak shape.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Optimize at least two transitions (precursor ion -> product ion) for the analyte and one for an internal standard (ideally a stable isotope-labeled version of the analyte).

Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to relevant guidelines.

  • A typical lower limit of quantification (LLOQ) for peptide analysis by LC-MS/MS can be in the low ng/mL to pg/mL range.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of a peptide reference standard. While HPLC and MS provide information on purity and mass, NMR provides detailed information about the connectivity of atoms and the three-dimensional structure of the molecule in solution.[10]

Key NMR Experiments for Peptide Characterization:

  • 1D ¹H NMR: Provides a fingerprint of the molecule and can be used to assess overall purity.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which helps in assigning amino acid spin systems.

  • 2D TOCSY (Total Correlation Spectroscopy): Shows all protons within a given amino acid residue's spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the peptide's conformation.

  • ¹³C and ¹⁵N HSQC/HMBC: Correlates protons with their directly attached carbons/nitrogens (HSQC) or long-range coupled carbons/nitrogens (HMBC), aiding in the complete assignment of all atoms in the peptide.

The combination of these experiments allows for the complete assignment of the proton and carbon signals, confirming the amino acid sequence and identifying any structural anomalies.

Conclusion

The establishment of a high-quality, well-characterized reference standard for L-Isoleucyl-L-alanyl-L-leucyl-L-leucine is a critical undertaking that underpins the reliability of all subsequent analytical data. A multi-disciplinary approach, leveraging the strengths of UPLC for purity assessment, LC-MS/MS for identity and quantification, and NMR for definitive structural elucidation, is essential. For this particular tetrapeptide, the analytical strategy must specifically address the challenges posed by its hydrophobicity and the presence of isobaric leucine and isoleucine residues. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their analytical results and the quality of their peptide-based therapeutics.

References

  • Mazzeo, J. (2026, February 16). Next Generation Peptide Mapping with Ultra Performance Liquid Chromatography. BioProcess International. (URL: [Link])

  • UHPLC is the future for Peptide Mapping: Here's why! (2023, June 21). LabMal. (URL: [Link])

  • Certificate of Analysis - 10 Peptide Standard – Lyophilized 71 µg. Agilent. (URL: [Link])

  • The Missing Link Between HPLC and UPLC Technology. (2010, February 1). American Laboratory. (URL: [Link])

  • Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. Waters Corporation. (URL: [Link])

  • Aggregation Rules of Short Peptides. (2024, September 3). ResearchGate. (URL: [Link])

  • Aggregation Rules of Short Peptides. PMC - NIH. (URL: [Link])

  • L-Isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valine. PubChem - NIH. (URL: [Link])

  • Zhan, Y., Chen, X., & Zhong, D. (2011). Quantifying tetrapeptide SS-20 in rat plasma using hydrophilic interaction liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 879(30), 3353-3359. (URL: [Link])

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024, July 11). GenScript. (URL: [Link])

  • Reference Standard Preparation and Characterisation. Almac. (URL: [Link])

  • Certificate of Analysis (CoA). Imperial Peptides UK. (URL: [Link])

  • High- vs. Low-Pressure Chromatography in Peptide Studies. (2025, July 17). ResolveMass. (URL: [Link])

  • Aggregation Rules of Short Peptides. (2024, September 3). JACS Au. (URL: [Link])

  • Aggregation properties of a short peptide that mediates amyloid fibril formation in model proteins unrelated to disease. Indian Academy of Sciences. (URL: [Link])

  • 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. Frontiers. (URL: [Link])

  • Quantitative Assays for Peptides Using LC-MS. KCAS Bio. (URL: [Link])

  • Hydrophobicity profile of amino acid residues: A differential scanning calorimetry and circular dichroism study of leucine and isoleucine co-polypeptides of the protein-based polymers of elastin. ResearchGate. (URL: [Link])

  • Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Waters Corporation. (URL: [Link])

  • The role of leucine and isoleucine in tuning the hydropathy of class A GPCRs. (2023, July 11). Wiley Online Library. (URL: [Link])

  • Mass spectrometry for the quantification of bioactive peptides in biological fluids. Dr. Rainer Glaser. (URL: [Link])

  • Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Waters Corporation. (URL: [Link])

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. (URL: [Link])

  • HPLC of Peptides and Proteins. SpringerLink. (URL: [Link])

  • Chemical Properties of L-Isoleucine (CAS 73-32-5). Cheméo. (URL: [Link])

  • The role of leucine and isoleucine in tuning the hydropathy of class A GPCRs. PubMed. (URL: [Link])

  • Leucine and iso Leucine Separated with LCMS. Cogent-HPLC. (URL: [Link])

  • L-Alanyl-L-valyl-L-alanyl-L-leucine. PubChem - NIH. (URL: [Link])

  • Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Waters Corporation. (URL: [Link])

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. (URL: [Link])

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.